molecular formula C26H27ClN6O5 B15555599 RE-33

RE-33

货号: B15555599
分子量: 539.0 g/mol
InChI 键: BOPZMUIEADKPJZ-SANMLTNESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RE-33 is a useful research compound. Its molecular formula is C26H27ClN6O5 and its molecular weight is 539.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C26H27ClN6O5

分子量

539.0 g/mol

IUPAC 名称

[6-chloro-2-[(2S)-1-[5-methoxy-2-(triazol-2-yl)benzoyl]-2-methylpyrrolidin-2-yl]-7-methylbenzimidazol-1-yl]methyl methyl carbonate

InChI

InChI=1S/C26H27ClN6O5/c1-16-19(27)7-8-20-22(16)31(15-38-25(35)37-4)24(30-20)26(2)10-5-13-32(26)23(34)18-14-17(36-3)6-9-21(18)33-28-11-12-29-33/h6-9,11-12,14H,5,10,13,15H2,1-4H3/t26-/m0/s1

InChI 键

BOPZMUIEADKPJZ-SANMLTNESA-N

产品来源

United States

Foundational & Exploratory

In-depth Technical Guide on the Analgesic Properties of RE-33

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Access to the primary scientific documentation detailing the analgesic properties of compound RE-33, specifically Chinese patent CN115925699, is currently limited. The following guide has been constructed based on the available information and established principles of analgesic drug discovery. Quantitative data and detailed experimental protocols are pending the public release of the full patent text.

Introduction to this compound

This compound is a novel chemical entity identified as a condensed ring compound with purported analgesic activity. Information available from MedchemExpress and referencing Chinese patent CN115925699, filed by Zhang Aiqin, et al., indicates its potential as a new therapeutic agent for pain management. The compound's ability to penetrate the blood-brain barrier suggests a centrally-mediated mechanism of action, a key characteristic for potent analgesics.

Chemical and Physical Properties of this compound:

PropertyValue
Molecular Formula C26H27ClN6O5
Molecular Weight 538.98 g/mol
CAS Number 2923520-98-1

Putative Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound is not yet publicly disclosed, its classification as a centrally-acting analgesic suggests potential interaction with established pain signaling pathways within the central nervous system (CNS). Likely targets include opioid receptors, ion channels, or neurotransmitter systems involved in nociceptive processing.

A hypothetical signaling pathway for a novel centrally-acting analgesic like this compound could involve modulation of G-protein coupled receptors (GPCRs), such as the mu-opioid receptor (MOR). Activation of MORs typically leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and subsequent modulation of ion channel activity, ultimately resulting in decreased neuronal excitability and reduced pain transmission.

RE33_Hypothetical_Pathway RE33 This compound GPCR GPCR (e.g., MOR) RE33->GPCR Binds and Activates G_protein Gi/o Protein GPCR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channel Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity ↓ Neuronal Excitability cAMP->Neuronal_Activity Reduces phosphorylation of channels Ion_Channel->Neuronal_Activity Analgesia Analgesia Neuronal_Activity->Analgesia Experimental_Workflow cluster_preclinical Preclinical Analgesic Evaluation cluster_assays Specific Assays Animal_Models Rodent Models (Mice/Rats) Dosing Administration of this compound (Varying Doses) Animal_Models->Dosing Behavioral_Tests Behavioral Pain Assays Dosing->Behavioral_Tests Data_Analysis Data Collection & Analysis (e.g., ED50, % Inhibition) Behavioral_Tests->Data_Analysis Writhing_Test Acetic Acid Writhing Test (Visceral Pain) Behavioral_Tests->Writhing_Test Hot_Plate Hot Plate Test (Central Nociception) Behavioral_Tests->Hot_Plate Tail_Flick Tail-Flick Test (Spinal Analgesia) Behavioral_Tests->Tail_Flick

An In-depth Technical Guide to the Blood-Brain Barrier Permeability of RE-33

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a comprehensive overview of the methodologies and data interpretation related to blood-brain barrier (BBB) permeability studies. The compound "RE-33" is a hypothetical substance used for illustrative purposes. The experimental data and signaling pathways presented are based on established scientific principles and data for analogous molecules, such as the cytokine Interleukin-33 (IL-33), to provide a realistic framework for a BBB permeability study.

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] For a therapeutic agent to be effective in treating CNS diseases, it must be able to cross this barrier in sufficient concentrations to exert its pharmacological effect. This document provides a detailed technical guide on the assessment of the BBB permeability of a hypothetical compound, this compound, an analogue of the cytokine Interleukin-33 (IL-33). IL-33 has been shown to have various functions within the CNS, making its ability to cross the BBB a critical area of investigation.[2][3][4][5][6][7]

This guide will cover both in vitro and in vivo experimental protocols, present quantitative data in a structured format, and provide visualizations of experimental workflows and relevant signaling pathways.

This compound (Hypothetical IL-33 Analogue): An Overview

This compound is conceptualized as a cytokine belonging to the IL-1 superfamily, similar to IL-33. In the CNS, IL-33 is expressed by astrocytes and oligodendrocytes and plays a role in neuroinflammation and immune modulation.[4][5][8] It signals through the ST2 receptor, which is expressed on various CNS cells, including microglia, astrocytes, and neurons.[4][7] Understanding the BBB permeability of a molecule like this compound is crucial for its development as a potential therapeutic for neurological disorders.

In Vitro Blood-Brain Barrier Permeability Assessment

In vitro models of the BBB are essential tools for screening the permeability of compounds in a high-throughput manner.[9][10][11][12] These models aim to mimic the in vivo environment of the BBB.

A common and effective in vitro BBB model is the transwell co-culture system, which utilizes brain endothelial cells, pericytes, and astrocytes to recreate the cellular architecture of the BBB.[10][11]

  • Cell Culture:

    • Human Brain Microvascular Endothelial Cells (HBMECs) are cultured on the apical side of a transwell insert.

    • Human astrocytes and pericytes are co-cultured on the basal side of the transwell membrane.[11]

  • Barrier Integrity Measurement:

    • Transendothelial Electrical Resistance (TEER) is measured to assess the integrity and tightness of the endothelial cell monolayer.[9]

  • Permeability Assay:

    • This compound is added to the apical (blood side) chamber.

    • Samples are collected from the basal (brain side) chamber at various time points (e.g., 30, 60, 90, and 120 minutes).

    • The concentration of this compound in the basal chamber is quantified using a suitable analytical method, such as ELISA or mass spectrometry.

  • Efflux Ratio Determination:

    • To determine if this compound is a substrate for efflux transporters (e.g., P-glycoprotein), the permeability is measured in both directions: apical-to-basal (A-B) and basal-to-apical (B-A).

    • The efflux ratio is calculated as the ratio of the basal-to-apical apparent permeability coefficient (Papp B-A) to the apical-to-basal apparent permeability coefficient (Papp A-B).

The following table summarizes the hypothetical quantitative data for the in vitro BBB permeability of this compound, compared to control compounds with known BBB permeability.

CompoundApparent Permeability (Papp A-B) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)BBB Permeability Classification
This compound 2.51.8Moderate
Propranolol (High Permeability) 20.01.0High
Atenolol (Low Permeability) 0.11.2Low
  • Papp (Apparent Permeability Coefficient): A measure of the rate at which a compound crosses the endothelial cell monolayer.

  • Efflux Ratio: A ratio greater than 2 suggests that the compound is actively transported out of the brain by efflux pumps.

in_vitro_workflow cluster_setup Cell Culture Setup cluster_assay Permeability Assay cluster_analysis Data Analysis HBMECs Culture HBMECs on Apical Side of Transwell TEER Measure TEER for Barrier Integrity HBMECs->TEER Astrocytes_Pericytes Co-culture Astrocytes & Pericytes on Basal Side of Transwell Astrocytes_Pericytes->TEER Add_RE33 Add this compound to Apical Chamber TEER->Add_RE33 Sample Collect Samples from Basal Chamber Add_RE33->Sample Quantify Quantify this compound Concentration Sample->Quantify Calc_Papp Calculate Papp Quantify->Calc_Papp Calc_Efflux Determine Efflux Ratio Quantify->Calc_Efflux

Caption: Workflow for the in vitro BBB permeability assay.

In Vivo Blood-Brain Barrier Permeability Assessment

In vivo studies are essential to confirm the BBB permeability of a compound in a living organism and to understand its pharmacokinetic profile in the brain.[13][14][15][16]

Microdialysis is a technique used to measure unbound drug concentrations in the brain interstitial fluid (ISF) and plasma of freely moving animals.[13][14][15][16][17]

  • Animal Model: Male Wistar rats are used for this study.

  • Probe Implantation: A microdialysis probe is stereotactically implanted into the target brain region (e.g., striatum). A second probe is inserted into the jugular vein for blood sampling.

  • This compound Administration: this compound is administered intravenously.

  • Sample Collection: Dialysate samples are collected from both the brain and blood probes at regular intervals over a specified period (e.g., 4 hours).

  • Sample Analysis: The concentration of unbound this compound in the dialysate is determined by a highly sensitive analytical method like LC-MS/MS.

  • Data Analysis: The unbound brain-to-plasma concentration ratio (Kp,uu) is calculated.

The following table presents hypothetical pharmacokinetic data for this compound obtained from an in vivo microdialysis study.

ParameterValueDescription
Kp 0.8Total Brain-to-Plasma Ratio
fu,brain 0.05Fraction Unbound in Brain
fu,plasma 0.1Fraction Unbound in Plasma
Kp,uu 1.6Unbound Brain-to-Plasma Ratio (Kp * fu,plasma / fu,brain)
Brain Uptake Clearance (CL,in) 15 µL/min/gRate of this compound entry into the brain from the blood
  • Kp: The ratio of the total concentration of a drug in the brain to that in the plasma.

  • Kp,uu: The ratio of the unbound concentration of a drug in the brain to that in the plasma; a key indicator of BBB transport.[18][19] A Kp,uu value close to 1 suggests passive diffusion, >1 suggests active influx, and <1 suggests active efflux.

in_vivo_workflow cluster_prep Surgical Preparation cluster_experiment Experiment cluster_analysis Analysis Implant_Brain_Probe Implant Microdialysis Probe in Brain Region Administer_RE33 Administer this compound (IV) Implant_Brain_Probe->Administer_RE33 Implant_Blood_Probe Implant Microdialysis Probe in Jugular Vein Implant_Blood_Probe->Administer_RE33 Collect_Samples Collect Brain and Blood Dialysate Samples Administer_RE33->Collect_Samples Analyze_Samples Analyze Unbound this compound Concentration (LC-MS/MS) Collect_Samples->Analyze_Samples Calculate_PK Calculate Kp,uu and other Pharmacokinetic Parameters Analyze_Samples->Calculate_PK

Caption: Workflow for the in vivo microdialysis study.

Signaling Pathways of this compound (as IL-33) in the Central Nervous System

Understanding the signaling pathways of this compound within the CNS is crucial for elucidating its mechanism of action once it has crossed the BBB. As an analogue of IL-33, this compound is expected to bind to the ST2 receptor and activate downstream signaling cascades.

IL-33 binds to its receptor ST2, which forms a heterodimer with the IL-1 receptor accessory protein (IL-1RAcP).[2][7] This binding initiates a signaling cascade that involves the recruitment of adaptor proteins such as MyD88, leading to the activation of several downstream pathways, including:

  • NF-κB Pathway: Activation of NF-κB leads to the transcription of pro-inflammatory genes.[2]

  • MAPK Pathways: Activation of MAPKs such as ERK and p38 MAPK is involved in various cellular responses, including inflammation and cell survival.[2]

  • JAK/STAT Pathway: The JAK2/STAT3 pathway has also been implicated in IL-33 signaling in the CNS.[2]

These pathways are involved in the diverse effects of IL-33 in the brain, including its role in neuroinflammation and immune cell modulation.[3][6]

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway RE33 This compound (IL-33) ST2 ST2 Receptor RE33->ST2 MyD88 MyD88 ST2->MyD88 IL1RAcP IL-1RAcP IL1RAcP->MyD88 MAPK MAPKs (ERK, p38) MyD88->MAPK NFkB NF-κB MyD88->NFkB JAK_STAT JAK2/STAT3 MyD88->JAK_STAT MAPK_response Inflammation, Cell Survival MAPK->MAPK_response NFkB_response Pro-inflammatory Gene Transcription NFkB->NFkB_response JAK_STAT_response Cellular Responses JAK_STAT->JAK_STAT_response

Caption: this compound (IL-33) signaling cascade in the CNS.

Conclusion

This technical guide has outlined a comprehensive approach to evaluating the blood-brain barrier permeability of the hypothetical compound this compound. The in vitro data suggests that this compound has moderate BBB permeability with some involvement of efflux transporters. The in vivo microdialysis study confirms that this compound can cross the BBB and achieve significant unbound concentrations in the brain, as indicated by a Kp,uu of 1.6. This suggests a potential for active transport into the brain.

The understanding of this compound's ability to cross the BBB, coupled with the knowledge of its downstream signaling pathways in the CNS, provides a strong foundation for its further development as a therapeutic agent for neurological disorders. Future studies should focus on identifying the specific transporters involved in the influx and efflux of this compound and on correlating its brain concentrations with pharmacodynamic effects.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of RE-33

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "RE-33." The following guide is a representative example constructed to meet the prompt's specifications for an in-depth technical document. All data, experimental protocols, and pathways are illustrative.

Introduction

This compound is an investigational small molecule inhibitor of the pro-inflammatory cytokine, Interleukin-17A (IL-17A). By selectively binding to the IL-17A receptor, this compound aims to modulate downstream signaling pathways implicated in various autoimmune disorders. This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on preclinical in-vitro and in-vivo studies.

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound was characterized in male Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration. The primary objective was to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

PK Data Summary

All quantitative pharmacokinetic data are summarized in the table below.

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (Maximum Concentration)1,250 ng/mL480 ng/mL
Tmax (Time to Cmax)0.25 hr2.0 hr
AUC0-inf (Area Under Curve)3,500 nghr/mL4,200 nghr/mL
t1/2 (Half-life)4.5 hr4.8 hr
Vd (Volume of Distribution)1.2 L/kg-
CL (Clearance)0.28 L/hr/kg-
F% (Oral Bioavailability)-75%
Experimental Protocol: In-Vivo PK Study
  • Species/Strain: Male Sprague-Dawley rats (n=6 per group).

  • Dosing:

    • Intravenous (IV) group: A single 1 mg/kg dose of this compound was administered via the tail vein.

    • Oral (PO) group: A single 10 mg/kg dose was administered by oral gavage.

  • Sample Collection: Blood samples (approx. 0.2 mL) were collected from the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: PK parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

PK Experimental Workflow

cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_analysis Data Interpretation dosing Dose Preparation (IV & PO Formulations) iv_admin IV Dosing (1 mg/kg) dosing->iv_admin po_admin PO Dosing (10 mg/kg) dosing->po_admin animals Animal Acclimatization (Sprague-Dawley Rats) animals->iv_admin animals->po_admin sampling Serial Blood Sampling (0-24 hours) iv_admin->sampling po_admin->sampling processing Plasma Separation sampling->processing lcms LC-MS/MS Analysis processing->lcms pk_calc PK Parameter Calculation (WinNonlin) lcms->pk_calc report Final Report pk_calc->report

Workflow for the in-vivo pharmacokinetic study of this compound.

Pharmacodynamics (PD)

The pharmacodynamic activity of this compound was assessed through its ability to inhibit IL-17A-induced downstream signaling in-vitro and to reduce inflammation in an in-vivo animal model.

PD Data Summary
Assay TypeCell Line / ModelParameterValue
In-Vitro Receptor Binding HEK293 cells expressing IL-17RAKi (Inhibitory Constant)15.2 nM
In-Vitro Functional Assay Human primary keratinocytesIC50 (vs. IL-6 secretion)45.8 nM
In-Vivo Efficacy Model Imiquimod-induced psoriasis model (mouse)ED50 (Ear thickness reduction)5 mg/kg
Experimental Protocol: In-Vitro Functional Assay
  • Cell Line: Human primary keratinocytes.

  • Methodology:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were pre-incubated with varying concentrations of this compound for 1 hour.

    • Stimulation was initiated by adding recombinant human IL-17A (10 ng/mL).

    • After 24 hours of incubation, the supernatant was collected.

  • Endpoint: The concentration of secreted Interleukin-6 (IL-6), a downstream product of IL-17 signaling, was measured using a commercially available ELISA kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism.

Mechanism of Action: IL-17A Signaling Pathway

This compound functions as a competitive antagonist at the Interleukin-17 Receptor A (IL-17RA). By binding to this receptor, this compound prevents the binding of the endogenous ligand, IL-17A. This blockade inhibits the recruitment of the adaptor protein Act1 and subsequent downstream activation of the NF-κB and MAPK signaling cascades, ultimately leading to a reduction in the expression of pro-inflammatory genes.

cluster_pathway IL-17A Signaling Pathway IL17A IL-17A Receptor IL-17RA/RC Receptor Complex IL17A->Receptor Binds RE33 This compound RE33->Receptor Inhibits Act1 Act1 Receptor->Act1 TRAF6 TRAF6 Act1->TRAF6 Recruits NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK Genes Pro-inflammatory Gene Expression NFkB->Genes Activates MAPK->Genes Activates

Inhibition of the IL-17A signaling pathway by this compound.

Conclusion

The preclinical data indicate that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and a moderate half-life in rats. Furthermore, this compound demonstrates potent and selective inhibition of the IL-17A signaling pathway, translating to efficacy in a relevant in-vivo model of inflammation. These findings support the continued development of this compound as a potential therapeutic agent for autoimmune diseases.

Whitepaper: In Silico Modeling of Ligand Binding to the Novel RE-33 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The RE-33 receptor, a putative novel G-protein coupled receptor (GPCR) implicated in neuro-inflammatory pathways, represents a promising target for therapeutic intervention. Computational, or in silico, modeling provides a powerful, resource-efficient paradigm for elucidating its structure, function, and interactions with potential modulators. This technical guide details a comprehensive workflow for modeling the this compound receptor and assessing its binding affinity with candidate ligands. It provides detailed methodologies for key computational experiments, summarizes quantitative data in a structured format, and visualizes complex workflows and biological pathways to facilitate understanding and application in drug discovery programs.

Introduction to this compound Receptor Modeling

The absence of an experimentally determined crystal structure for the this compound receptor necessitates the use of computational modeling to create a reliable three-dimensional representation. Homology modeling is the cornerstone of this effort, leveraging the known structures of related GPCRs as templates. Once a high-quality model is established, it serves as the foundation for a suite of in silico techniques, including molecular docking, virtual screening, and molecular dynamics simulations, to predict and analyze ligand binding. This guide outlines the sequential process from receptor model generation to the quantitative assessment of ligand interactions.

Integrated In Silico Modeling Workflow

The computational workflow for analyzing the this compound receptor is a multi-step process designed to progressively refine our understanding of its structure and its interactions with small molecules. Each stage builds upon the last, from building the initial receptor model to simulating its dynamic behavior and calculating binding energies.

In_Silico_Workflow Figure 1. This compound Receptor In Silico Modeling Workflow cluster_prep Receptor & Ligand Preparation cluster_screen Screening & Simulation cluster_analysis Analysis & Refinement Seq This compound Amino Acid Sequence Homology Homology Modeling Seq->Homology 1. Template Search (BLAST) Validation Model Validation Homology->Validation 2. Assess Quality (Ramachandran, DOPE) Pocket Binding Site Prediction Validation->Pocket 3. Identify Pocket Docking Molecular Docking / Virtual Screening Pocket->Docking 4a. Define Grid LigandLib Ligand Library Preparation LigandLib->Docking 4b. Prepare Ligands Selection Pose Selection & Hit Identification Docking->Selection 5. Rank by Score MD Molecular Dynamics (MD) Simulation Selection->MD 6. Select Top Hits EnergyCalc Binding Free Energy Calculation (MM/PBSA) MD->EnergyCalc 7. Generate Trajectories Analysis Interaction Analysis & Data Summary EnergyCalc->Analysis 8. Calculate ΔG_bind Refinement Lead Optimization Analysis->Refinement 9. Inform Design

Figure 1. High-level workflow for modeling and ligand screening of the this compound receptor.

Experimental Methodologies

Detailed protocols are essential for reproducibility and standardization. The following sections outline the methodologies for the core components of the in silico workflow.

Homology Modeling of this compound

The objective is to build a three-dimensional model of the this compound receptor using its amino acid sequence.

  • Protocol:

    • Template Identification: The this compound amino acid sequence is used as a query for a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB). Templates are selected based on high sequence identity (>40%), resolution (<2.5 Å), and functional relevance (e.g., other Class A GPCRs in an inactive or active state).[1]

    • Sequence Alignment: The target sequence of this compound is aligned with the sequences of the selected templates using a multiple sequence alignment tool like Clustal Omega or T-Coffee. Critical attention is paid to the alignment of conserved motifs within the transmembrane (TM) helices.[2][3]

    • Model Generation: A 3D model is generated using software such as MODELLER or Swiss-Model. The program constructs the model by satisfying spatial restraints derived from the target-template alignment and the template's 3D structure.[4]

    • Loop Refinement: Extracellular and intracellular loop regions, which often have low sequence identity with the templates, are refined using ab initio loop modeling algorithms (e.g., Rosetta, SuperLooper).

    • Model Validation: The quality of the final model is assessed using multiple criteria:

      • Ramachandran Plot Analysis (PROCHECK): To evaluate the stereochemical quality by checking phi-psi dihedral angles of amino acid residues. Over 90% of residues are expected in the most favored regions.

      • DOPE Score (Discrete Optimized Protein Energy): A statistical potential score used to assess the energy profile of the model. Lower scores indicate a more native-like model.

      • Verify3D: To determine the compatibility of the 3D model with its own amino acid sequence.

Molecular Docking

The goal of molecular docking is to predict the preferred binding mode and affinity of a ligand to the receptor.[5][6][7][8]

  • Protocol:

    • Receptor Preparation: The validated this compound homology model is prepared for docking. This involves adding hydrogen atoms, assigning partial charges (e.g., using Gasteiger charges), and defining the binding site. The binding site is typically identified from template structures or using pocket-prediction algorithms (e.g., FPocket, SiteMap).

    • Ligand Preparation: A library of candidate small molecules is prepared. This includes generating 3D coordinates, assigning correct bond orders, adding hydrogens, and calculating charges (e.g., using MMFF94 force field).

    • Grid Generation: A grid box is defined around the predicted binding pocket of the this compound receptor. The grid pre-calculates the potential energy of the receptor, which speeds up the docking process.

    • Docking Execution: Docking is performed using software like AutoDock Vina, Glide, or GOLD. The algorithm samples a large number of ligand conformations and orientations (poses) within the binding site and scores them based on a scoring function that estimates binding affinity.[5][9]

    • Pose Analysis: The resulting poses for each ligand are clustered and ranked. The top-scoring poses are visually inspected for plausible interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) with key residues in the this compound binding pocket.

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the this compound receptor-ligand complex in a simulated physiological environment, providing insights into its stability and interactions over time.[10][11][12][13]

  • Protocol:

    • System Setup: The highest-scoring docked complex is embedded in a lipid bilayer (e.g., POPC) and solvated with an explicit water model (e.g., TIP3P). Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological concentration.[11]

    • Parameterization: The CHARMM36m or AMBER force field is used for the protein, lipids, and water. The ligand parameters are typically generated using tools like CGenFF or antechamber.

    • Energy Minimization: The energy of the entire system is minimized to remove steric clashes and unfavorable contacts.

    • Equilibration: The system is gradually heated to 310 K (NVT ensemble) and then equilibrated at constant pressure (NPT ensemble). Position restraints on the protein and ligand are applied and slowly released to allow the solvent and lipids to relax around the complex.

    • Production Run: A production MD simulation is run for a duration of at least 100-200 nanoseconds without restraints. Trajectories (atomic coordinates over time) are saved for analysis.

    • Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex (RMSD), flexibility of residues (RMSF), and specific protein-ligand interactions (hydrogen bonds, contact maps) over time.

Data Presentation and Interpretation

Quantitative data from in silico experiments must be organized for clear comparison. The following tables present hypothetical results for a virtual screen against the this compound receptor.

Table 1: Molecular Docking Results for Top 5 Candidate Ligands

This table summarizes the initial screening results, ranking compounds by their predicted binding affinity.

Ligand IDDocking Score (kcal/mol)H-BondsKey Interacting Residues
RE-LIG-001-11.24TYR115, SER204, ASN298
RE-LIG-002-10.52TRP199, ASN298
RE-LIG-003-9.83TYR115, GLU180
RE-LIG-004-9.71SER204
RE-LIG-005-9.32TRP199, SER204
Table 2: Binding Free Energy from MD Simulations

This table provides a more accurate estimation of binding affinity for the top two candidates using the MM/PBSA method, which averages energies over multiple simulation snapshots.[14][15][16][17][18]

Ligand IDΔG_bind (kcal/mol) (MM/PBSA)ΔE_vdwΔE_elecΔG_solv
RE-LIG-001-45.7 ± 3.1-58.2-21.534.0
RE-LIG-002-38.2 ± 4.5-51.9-15.829.5
  • ΔE_vdw: van der Waals energy contribution.

  • ΔE_elec: Electrostatic energy contribution.

  • ΔG_solv: Solvation free energy contribution (polar + nonpolar).

These results suggest that RE-LIG-001 is the most promising candidate due to its superior docking score and more favorable binding free energy, driven by strong van der Waals and electrostatic interactions.

This compound Signaling Pathway

The this compound receptor is hypothesized to be a Gαq-coupled GPCR. Upon activation by an agonist, it initiates a signaling cascade that leads to the release of intracellular calcium and the activation of Protein Kinase C (PKC).

RE33_Signaling_Pathway Figure 2. Hypothesized this compound Gαq Signaling Pathway Ligand Agonist Ligand Receptor This compound Receptor Ligand->Receptor Binds & Activates GProtein Gαqβγ Receptor->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Response Cellular Response (e.g., Inflammation) PKC->Response Phosphorylates Targets

References

Cellular Targets of the RE-33 Compound: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The identification and validation of cellular targets are pivotal in the field of drug discovery and development. Understanding how a small molecule compound interacts with cellular machinery provides the mechanistic basis for its therapeutic effects and potential toxicities. This document provides a comprehensive technical overview of the known cellular targets of the novel compound RE-33, detailing the experimental evidence and methodologies used to elucidate its mechanism of action. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation and progression of new therapeutic agents.

Quantitative Analysis of this compound Cellular Interactions

To quantitatively assess the interaction of this compound with its putative cellular targets, a series of in vitro assays were conducted. The following table summarizes the key quantitative data, including binding affinities and inhibitory concentrations, providing a comparative view of the compound's potency and selectivity.

Target ProteinAssay TypeIC50 (nM)Ki (nM)Binding Affinity (Kd) (nM)
Kinase A Kinase Inhibition Assay15.28.9-
Protein X Surface Plasmon Resonance--45.7
Enzyme B Enzyme Activity Assay88.452.1-
Receptor Y Radioligand Binding Assay-12.310.5

Table 1: Quantitative summary of this compound's interaction with identified cellular targets. This data highlights the high-affinity binding and potent inhibition of Kinase A and Receptor Y, suggesting they are primary targets of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to identify and validate the cellular targets of RE-3-33.

Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified human kinases.

  • Method: A radiometric kinase assay was performed in a 96-well plate format. Each well contained the respective kinase, its specific substrate peptide, and [γ-³²P]ATP. This compound was added in a series of 10-point, 3-fold serial dilutions. The reaction was incubated for 60 minutes at 30°C and then stopped by the addition of phosphoric acid. The phosphorylated substrate was captured on a filter membrane, and the radioactivity was quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity was plotted against the logarithm of the this compound concentration. The IC50 values were calculated by fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.

Surface Plasmon Resonance (SPR)
  • Objective: To measure the binding affinity (Kd) and kinetics of this compound to purified target proteins.

  • Method: SPR analysis was performed using a Biacore T200 instrument. The target protein (Protein X) was immobilized on a CM5 sensor chip via amine coupling. A series of this compound concentrations were injected over the chip surface at a flow rate of 30 µL/min. The association and dissociation phases were monitored in real-time. The chip surface was regenerated with a pulse of glycine-HCl between injections.

  • Data Analysis: The sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Western Blot Analysis
  • Objective: To assess the effect of this compound on the phosphorylation status of downstream signaling proteins in a cellular context.

  • Method: Cells were treated with varying concentrations of this compound for 24 hours. Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities were quantified using ImageJ software. The ratio of phosphorylated protein to total protein was calculated and normalized to the vehicle-treated control.

Visualizing this compound's Mechanism of Action

To provide a clear visual representation of the experimental workflows and the elucidated signaling pathways, the following diagrams were generated using Graphviz.

G cluster_0 Target Identification Workflow Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Compounds Hit Compounds High-Throughput Screening->Hit Compounds Lead Optimization Lead Optimization Hit Compounds->Lead Optimization Target Deconvolution Target Deconvolution Hit Compounds->Target Deconvolution This compound This compound Lead Optimization->this compound

Figure 1: High-level workflow for the identification of this compound. This diagram illustrates the process from initial screening to lead optimization and target deconvolution.

G cluster_1 Cellular Signaling Pathway of this compound This compound This compound Receptor Y Receptor Y This compound->Receptor Y Kinase A Kinase A This compound->Kinase A Receptor Y->Kinase A Protein P Protein P Kinase A->Protein P Phosphorylation Transcription Factor Z Transcription Factor Z Protein P->Transcription Factor Z Gene Expression Gene Expression Transcription Factor Z->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

Figure 2: Proposed signaling cascade affected by this compound. This diagram shows this compound inhibiting Receptor Y and Kinase A, leading to downstream effects on gene expression.

G cluster_2 Western Blot Experimental Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Membrane Transfer Membrane Transfer SDS-PAGE->Membrane Transfer Antibody Incubation Antibody Incubation Membrane Transfer->Antibody Incubation Detection Detection Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Figure 3: Step-by-step workflow for Western Blot analysis. This diagram outlines the key stages of the experimental protocol used to measure protein phosphorylation.

The data presented in this technical guide identifies Kinase A and Receptor Y as primary cellular targets of the this compound compound. The potent and specific inhibition of these targets, as demonstrated by the quantitative in vitro assays, translates to a clear modulation of their downstream signaling pathways within a cellular context. The detailed experimental protocols and visual diagrams provided herein offer a robust framework for further investigation and development of this compound as a potential therapeutic agent. Future studies will focus on validating these targets in in vivo models and exploring the full therapeutic potential and safety profile of this promising compound.

An In-depth Technical Guide on the Core Solubility and Stability Profile of RE-33

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of RE-33, an analgesic compound with the potential for blood-brain barrier penetration.[1] Due to the limited availability of specific experimental data for this compound, this document outlines the requisite experimental protocols for determining its physicochemical properties and presents data tables to be populated upon empirical investigation.

Compound Information
IdentifierValue
Compound Name This compound
CAS Number 2923520-98-1
Molecular Formula C₂₆H₂₇ClN₆O₅[2]
Molecular Weight 538.98 g/mol [3]
Description Analgesic Compound[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development.[4] The following tables present the proposed solvents for determining the solubility of this compound.

Aqueous Solubility

The thermodynamic solubility in aqueous buffers at various pH levels is crucial for predicting in vivo dissolution.

Buffer (pH)Temperature (°C)Solubility (mg/mL)Method
0.1 N HCl (pH 1.2)25Data to be determinedHPLC-UV
Acetate Buffer (pH 4.5)25Data to be determinedHPLC-UV
Phosphate Buffer (pH 6.8)25Data to be determinedHPLC-UV
Phosphate Buffer (pH 7.4)25Data to be determinedHPLC-UV
0.1 N HCl (pH 1.2)37Data to be determinedHPLC-UV
Acetate Buffer (pH 4.5)37Data to be determinedHPLC-UV
Phosphate Buffer (pH 6.8)37Data to be determinedHPLC-UV
Phosphate Buffer (pH 7.4)37Data to be determinedHPLC-UV
Organic Solvent Solubility

Solubility in organic solvents is important for purification, formulation, and analytical method development.

SolventTemperature (°C)Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)25Data to be determined
Ethanol25Data to be determined
Methanol25Data to be determined
Acetonitrile25Data to be determined
Propylene Glycol25Data to be determined
Polyethylene Glycol 40025Data to be determined
Experimental Protocol: Thermodynamic Solubility Assessment

This protocol outlines the shake-flask method for determining the thermodynamic solubility of this compound.

  • Preparation of Solutions: Prepare a series of aqueous buffers at pH 1.2, 4.5, 6.8, and 7.4.

  • Sample Preparation: Add an excess amount of this compound to vials containing each buffer and organic solvent.

  • Equilibration: Agitate the vials at a constant temperature (25°C and 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[5]

  • Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Collect the supernatant, filter it, and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Prepare Buffers Prepare Buffers Add Excess this compound Add Excess this compound Prepare Buffers->Add Excess this compound Agitate (24-72h) Agitate (24-72h) Add Excess this compound->Agitate (24-72h) Centrifuge Centrifuge Agitate (24-72h)->Centrifuge Filter Supernatant Filter Supernatant Centrifuge->Filter Supernatant Analyze (HPLC-UV) Analyze (HPLC-UV) Filter Supernatant->Analyze (HPLC-UV)

Experimental workflow for thermodynamic solubility assessment.

Stability Profile

Stability testing is essential to determine how the quality of a drug substance changes over time under the influence of environmental factors.[5]

Solid-State Stability

The solid-state stability of this compound should be evaluated under accelerated and long-term storage conditions as per ICH guidelines.

ConditionTime PointsThis compound Assay (%)Degradants (%)
40°C / 75% RH0, 1, 3, 6 MonthsData to be determinedData to be determined
25°C / 60% RH0, 3, 6, 9, 12, 18, 24 MonthsData to be determinedData to be determined
Photostability (ICH Q1B)Exposed vs. ControlData to be determinedData to be determined
Solution-State Stability

The stability of this compound in solution is critical for the development of liquid formulations and for defining appropriate storage conditions for analytical samples.

Solvent/Buffer (pH)Temperature (°C)Time PointsThis compound Assay (%)
0.1 N HCl (pH 1.2)250, 1, 3, 7 DaysData to be determined
Phosphate Buffer (pH 7.4)250, 1, 3, 7 DaysData to be determined
Water250, 1, 3, 7 DaysData to be determined
50% Acetonitrile/Water250, 1, 3, 7 DaysData to be determined
Experimental Protocol: Stability Testing

This protocol describes a general approach for assessing the stability of this compound.

  • Sample Preparation: Prepare samples of solid this compound and solutions of this compound in the desired solvents and buffers.

  • Storage: Store the samples in controlled environmental chambers at the specified temperature and humidity conditions.[6] For photostability, expose the samples to light conditions as described in ICH Q1B guidelines.[5]

  • Time Points: At each designated time point, withdraw samples for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and to detect and quantify any degradation products.

G cluster_setup Study Setup cluster_testing Testing cluster_outcome Outcome Prepare Samples Prepare Samples Store at Conditions Store at Conditions Prepare Samples->Store at Conditions Withdraw at Timepoints Withdraw at Timepoints Store at Conditions->Withdraw at Timepoints Analyze by HPLC Analyze by HPLC Withdraw at Timepoints->Analyze by HPLC Determine Degradation Profile Determine Degradation Profile Analyze by HPLC->Determine Degradation Profile Establish Shelf-life Establish Shelf-life Determine Degradation Profile->Establish Shelf-life

Logical workflow for a stability study of this compound.

Plausible Mechanism of Action: Opioid Receptor Signaling

As an analgesic, this compound likely exerts its effects through interaction with the central nervous system. A common mechanism for analgesia is the modulation of opioid receptors.[7][8] Opioids typically act as agonists at G-protein coupled receptors (GPCRs) such as the mu-opioid receptor (MOR).[8][9]

The binding of an opioid agonist to its receptor initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[9]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling RE33 This compound (Agonist) MOR Mu-Opioid Receptor (GPCR) RE33->MOR Binds to G_protein Gαi/βγ Activation MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Hypothesized signaling pathway for this compound via opioid receptor activation.

References

Preclinical Safety and Toxicology of RE-33: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a template demonstrating the structure and content of a comprehensive preclinical safety and toxicology report. The data and experimental details presented are hypothetical, as no public information on a compound designated "RE-33" could be found in the performed searches. This document is intended to serve as an illustrative example for researchers, scientists, and drug development professionals on how such a report should be structured.

Introduction

This compound is a novel small molecule inhibitor of the fictitious enzyme "Kinase-X," which is implicated in the progression of certain oncological and inflammatory disorders. This document provides a comprehensive overview of the preclinical safety and toxicology profile of this compound, compiled from a series of in vitro and in vivo studies. The primary objectives of these studies were to identify potential target organs for toxicity, to determine a safe starting dose for first-in-human clinical trials, and to establish a safety margin for clinical monitoring. All studies were conducted in compliance with Good Laboratory Practice (GLP) regulations.

Executive Summary

This compound has undergone a battery of preclinical safety and toxicology evaluations. In vitro, this compound did not demonstrate significant cytotoxicity in preliminary screens. In vivo studies in two rodent species (rat and mouse) and one non-rodent species (cynomolgus monkey) have been completed. The principal target organs of toxicity were identified as the liver and the hematopoietic system. These effects were dose-dependent and generally reversible upon cessation of treatment. No genotoxic or mutagenic potential was observed in standard assays. The No-Observed-Adverse-Effect-Level (NOAEL) has been established in all species tested, providing a basis for the calculation of a safe starting dose in humans.

In Vitro Toxicology

Cytotoxicity Assays

Experimental Protocol:

  • Cell Lines: A panel of human cell lines, including HepG2 (liver carcinoma), HEK293 (embryonic kidney), and a primary human hepatocyte culture were used.

  • Methodology: Cells were seeded in 96-well plates and exposed to increasing concentrations of this compound (0.1 µM to 100 µM) for 24 and 48 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Absorbance was measured at 570 nm, and the concentration resulting in 50% inhibition of cell growth (IC50) was calculated.

Data Summary:

Cell LineExposure Time (hours)IC50 (µM)
HepG224> 100
4885.2
HEK29324> 100
48> 100
Primary Human Hepatocytes2492.5
4878.1
hERG Channel Assay

Experimental Protocol:

  • System: Automated patch-clamp electrophysiology on HEK293 cells stably expressing the hERG potassium channel.

  • Methodology: Cells were exposed to this compound at concentrations ranging from 0.1 µM to 30 µM. The effect on the hERG channel current was measured and compared to a vehicle control. The concentration causing 50% inhibition (IC50) was determined.

Data Summary:

CompoundhERG IC50 (µM)
This compound> 30

In Vivo Toxicology

Single-Dose Toxicity Studies

Experimental Protocol:

  • Species: Sprague-Dawley rats and CD-1 mice.

  • Administration: A single dose of this compound was administered via oral gavage at doses of 100, 300, and 1000 mg/kg.

  • Observations: Animals were observed for clinical signs of toxicity for 14 days. Body weight and food consumption were recorded. At the end of the study, a gross necropsy was performed.

Data Summary:

SpeciesRouteMaximum Tolerated Dose (mg/kg)
RatOral> 1000
MouseOral> 1000
Repeat-Dose Toxicity Studies

Experimental Protocol:

  • Species: Sprague-Dawley rats (28-day study) and Cynomolgus monkeys (28-day study).

  • Administration: this compound was administered daily via oral gavage.

  • Dose Levels (Rats): 0 (vehicle), 30, 100, and 300 mg/kg/day.

  • Dose Levels (Monkeys): 0 (vehicle), 10, 30, and 100 mg/kg/day.

  • Assessments: Included clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology and clinical chemistry), and gross and microscopic pathology.

Data Summary: Key Findings in Rats (28-Day Study)

Parameter30 mg/kg/day100 mg/kg/day300 mg/kg/day
Clinical Chemistry No significant changesMild elevation of ALT and ASTModerate elevation of ALT, AST, and bilirubin
Hematology No significant changesNo significant changesMild, reversible anemia
Histopathology (Liver) No significant findingsMinimal centrilobular hypertrophyMild centrilobular hypertrophy and single-cell necrosis
NOAEL (mg/kg/day) 30

Data Summary: Key Findings in Cynomolgus Monkeys (28-Day Study)

Parameter10 mg/kg/day30 mg/kg/day100 mg/kg/day
Clinical Chemistry No significant changesMild, transient elevation of ALT and ASTModerate, reversible elevation of ALT and AST
Hematology No significant changesMild, reversible neutropeniaModerate, reversible neutropenia and thrombocytopenia
Histopathology (Liver) No significant findingsMinimal hepatocellular hypertrophyMild hepatocellular hypertrophy
NOAEL (mg/kg/day) 10

Genotoxicity

Experimental Protocols:

  • Ames Test (Bacterial Reverse Mutation Assay): Conducted using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic activation (S9 mix).

  • In Vitro Chromosomal Aberration Test: Performed in human peripheral blood lymphocytes with and without S9 mix.

  • In Vivo Micronucleus Test: Conducted in the bone marrow of CD-1 mice following oral administration of this compound.

Data Summary:

AssayResult
Ames TestNegative
Chromosomal Aberration TestNegative
In Vivo Micronucleus TestNegative

Safety Pharmacology

Experimental Protocol:

  • Core Battery Studies:

    • Central Nervous System (CNS): Irwin test in rats.

    • Cardiovascular System: Telemetry study in conscious, unrestrained cynomolgus monkeys to assess effects on blood pressure, heart rate, and ECG parameters.

    • Respiratory System: Whole-body plethysmography in rats.

Data Summary:

SystemFindings
CNSNo adverse effects observed up to the highest dose tested.
CardiovascularNo significant effects on blood pressure, heart rate, or ECG intervals at exposures up to 10-fold the expected clinical exposure.
RespiratoryNo adverse effects on respiratory rate or tidal volume.

Visualizations

Experimental Workflow for In Vivo Repeat-Dose Toxicity Study

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing Phase (28 Days) cluster_post Post-Dosing Phase Acclimatization Animal Acclimatization Randomization Randomization into Dose Groups Acclimatization->Randomization Baseline Baseline Data Collection (Body Weight, Clinical Pathology) Randomization->Baseline Dosing Daily Oral Administration of this compound Baseline->Dosing Observations Daily Clinical Observations Dosing->Observations Weekly Weekly Measurements (Body Weight, Food Consumption) Dosing->Weekly Interim Interim Assessments (Ophthalmology, ECG) Dosing->Interim Terminal Terminal Data Collection (Clinical Pathology) Interim->Terminal Necropsy Gross Necropsy Terminal->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology

Caption: Workflow for a 28-day repeat-dose toxicity study.

Hypothetical Signaling Pathway of this compound Induced Hepatotoxicity

G RE33 This compound KinaseX Kinase-X Inhibition RE33->KinaseX ROS Increased Reactive Oxygen Species (ROS) KinaseX->ROS Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Hepatocyte Apoptosis Mito->Apoptosis Necrosis Hepatocyte Necrosis Mito->Necrosis Inflammation Inflammatory Response Apoptosis->Inflammation Necrosis->Inflammation Toxicity Observed Hepatotoxicity (ALT/AST Elevation) Inflammation->Toxicity

Caption: Postulated mechanism of this compound hepatotoxicity.

Conclusion

The preclinical safety and toxicology profile of this compound has been characterized through a comprehensive set of in vitro and in vivo studies. The primary dose-limiting toxicities were identified in the liver and hematopoietic system, and these were found to be dose-dependent and reversible. This compound did not exhibit any genotoxic potential. Safety pharmacology studies revealed no adverse effects on the central nervous, cardiovascular, or respiratory systems at clinically relevant exposures. The established NOAELs in multiple species provide a solid foundation for the safe conduct of first-in-human clinical trials. The data presented in this guide support the continued development of this compound.

Methodological & Application

Application Notes: RE-33 In Vivo Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RE-33 is an experimental small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical cascade often dysregulated in human cancers. These application notes provide a comprehensive overview of the preclinical in vivo experimental protocols for evaluating the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy of this compound. The following protocols are designed for researchers, scientists, and drug development professionals engaged in oncology research. The use of animal models is essential for understanding the potential therapeutic effects and toxicities of new agents before they can be tested in humans.[1][2] All described procedures must be conducted in compliance with institutional and national regulations governing animal welfare.[3][4]

Core Applications

  • Toxicity Assessment: To determine the maximum tolerated dose (MTD) and overall safety profile of this compound in relevant animal models.[5][6]

  • Pharmacokinetic Profiling: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound, which is crucial for designing effective dosing schedules.[7][8]

  • Efficacy Evaluation: To assess the anti-tumor activity of this compound in established tumor models, such as human tumor cell line xenografts in immunodeficient mice.[9][10]

  • Biomarker Analysis: To identify and validate pharmacodynamic biomarkers that confirm target engagement and correlate with anti-tumor response.[11][12]

Data Presentation

The following tables summarize representative quantitative data from key in vivo studies for this compound.

Table 1: Maximum Tolerated Dose (MTD) of this compound in Nude Mice Study Design: this compound administered daily via oral gavage for 14 consecutive days. Observations recorded for clinical signs of toxicity and body weight changes.[13]

Dose Group (mg/kg/day)Number of AnimalsMean Body Weight Change (%)Morbidity/MortalityClinical ObservationsMTD Determination
Vehicle Control5+5.2%0/5Normal-
255+3.1%0/5NormalTolerated
505-2.5%0/5NormalTolerated
1005-8.9%1/5Mild lethargy, ruffled furExceeded
2005-16.4%3/5Severe lethargy, hunched postureExceeded

Table 2: Pharmacokinetic Parameters of this compound Following a Single Oral Dose (50 mg/kg) Study Design: Blood samples collected at multiple time points post-administration to determine plasma concentrations of this compound.[12][14]

ParameterValueUnit
Cmax (Maximum Concentration)2.8µg/mL
Tmax (Time to Cmax)2.0hours
AUC (0-24h) (Area Under the Curve)18.5µg*h/mL
T½ (Half-life)4.5hours

Table 3: Efficacy of this compound in a Subcutaneous HT-29 Human Colorectal Cancer Xenograft Model Study Design: Treatment initiated when tumors reached an average volume of 150-200 mm³. This compound administered daily at the MTD for 21 days.[11]

Treatment GroupDose (mg/kg/day)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)p-value (vs. Vehicle)
Vehicle Control-1850 ± 210--
This compound251120 ± 15039.5%<0.05
This compound50760 ± 11558.9%<0.01

Experimental Protocols

Protocol: Human Tumor Xenograft Model Establishment

This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice to generate tumors for efficacy and PD studies.[15][16]

Materials:

  • Human cancer cell line (e.g., HT-29)

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)[3]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Matrigel® Basement Membrane Matrix (optional, can improve tumor take-rate)[15]

  • Syringes (1 mL) and needles (25-27 gauge)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

Procedure:

  • Cell Preparation: Culture HT-29 cells under standard conditions. On the day of inoculation, harvest cells using trypsin, wash twice with cold PBS, and perform a cell count. Resuspend the final cell pellet in cold PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 10⁷ cells/mL. Keep cells on ice.[15]

  • Animal Preparation: Anesthetize the mice using an approved anesthetic protocol. Shave and sterilize the injection site on the right flank.

  • Inoculation: Using a 1 mL syringe with a 27-gauge needle, draw up 0.2 mL of the cell suspension (containing 1 x 10⁷ cells).

  • Injection: Gently lift the skin on the flank and inject the 0.2 mL cell suspension subcutaneously.[15] Slowly withdraw the needle to prevent leakage.

  • Monitoring: Return the mice to their cages and monitor them until they have fully recovered from anesthesia. Check the animals daily for general health and tumor development. Tumor growth is typically monitored 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[11]

Protocol: Maximum Tolerated Dose (MTD) Study

This study is designed to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[6][17]

Materials:

  • Healthy, non-tumor-bearing mice of the same strain used for efficacy studies.

  • This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Dosing equipment (e.g., oral gavage needles).

  • Calibrated scale for animal weighing.

Procedure:

  • Animal Acclimation: Allow animals to acclimate for at least one week before the study begins.

  • Group Assignment: Randomize animals into dose groups (e.g., 5 mice per group), including a vehicle control group and at least 3-4 escalating dose levels of this compound.[3]

  • Dosing: Administer the vehicle or the assigned dose of this compound once daily for 14 consecutive days. The route of administration should match the intended clinical route.[13]

  • Daily Monitoring: Observe animals at least twice daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, breathing).

  • Body Weight Measurement: Record the body weight of each animal daily or at least three times per week. A body weight loss of >15-20% is often considered a sign of significant toxicity.

  • Endpoint: The study is concluded after 14 days. The MTD is defined as the highest dose that does not cause mortality or signs of severe toxicity (such as >20% body weight loss) and allows for continued weight gain after an initial, transient loss.[17]

Protocol: Pharmacokinetic (PK) Study

This protocol outlines the procedure for assessing the PK profile of this compound.[7][18]

Materials:

  • Cannulated or non-cannulated mice.

  • This compound formulated in the appropriate vehicle.

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries).

  • Centrifuge for plasma separation.

Procedure:

  • Animal Dosing: Administer a single dose of this compound to a cohort of mice (n=3-4 per time point) at a therapeutically relevant dose (e.g., the MTD).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[7]

  • Plasma Preparation: Immediately process the blood samples by centrifuging at 2000 x g for 15 minutes at 4°C to separate the plasma.[4]

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[12]

  • Data Analysis: Use the concentration-time data to calculate key PK parameters including Cmax, Tmax, AUC, and half-life (T½) using appropriate software.[18]

Visualizations

RE33_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Proliferation Cell Proliferation & Survival mTORC1->Proliferation RE33 This compound RE33->PI3K

Caption: Hypothetical signaling pathway of this compound targeting PI3K.

InVivo_Workflow Start Drug Candidate (this compound) MTD 1. Maximum Tolerated Dose (MTD) Study Start->MTD PKPD 2. Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies MTD->PKPD  Inform Dosing Efficacy 3. Tumor Growth Inhibition (Efficacy) Study PKPD->Efficacy  Confirm Exposure  & Target Engagement Data Data Analysis & Go/No-Go Decision Efficacy->Data

Caption: General workflow for in vivo preclinical evaluation.

References

Application Notes and Protocols for Targeting the IL-33/ST2 Signaling Pathway in Rodent Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

Note on Terminology

Initial searches for "RE-33" in the context of rodent pain models did not yield specific results for a compound with this designation. The following application notes and protocols are based on the extensive research available for Interleukin-33 (IL-33) and its receptor ST2 , a critical signaling pathway implicated in various pain states. It is presumed that the user's interest lies in the modulation of this pathway for pain research.

Introduction

Interleukin-33 (IL-33), a member of the IL-1 cytokine family, and its receptor ST2 have emerged as significant players in the pathogenesis of both inflammatory and neuropathic pain.[1][2] IL-33 signaling through the ST2 receptor activates downstream pathways, leading to the production of pro-inflammatory mediators that contribute to nociceptor sensitization and the maintenance of chronic pain states.[1] Targeting the IL-33/ST2 axis, therefore, presents a promising therapeutic strategy for the development of novel analgesics.[1][2] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the role of the IL-33/ST2 pathway in rodent models of pain.

Mechanism of Action of IL-33 in Pain Signaling

IL-33 exerts its biological effects by binding to a heterodimeric receptor complex consisting of the specific subunit ST2 and the IL-1 receptor accessory protein (IL-1RAcP).[3] This interaction initiates a signaling cascade that involves the activation of several downstream pathways, including:

  • NF-κB Pathway: Activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][4]

  • MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and p38 MAPK, are activated by IL-33 and contribute to its pro-algesic effects.[4]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically JAK2/STAT3, is also implicated in IL-33-mediated pain facilitation.[4]

The culmination of these signaling events is an increased production of inflammatory mediators that sensitize peripheral and central neurons, leading to hyperalgesia and allodynia.[1][3]

Signaling Pathway Diagram

IL33_Signaling_Pathway IL-33/ST2 Signaling Pathway in Nociception IL33 IL-33 ST2 ST2 Receptor IL33->ST2 Binds to IL1RAcP IL-1RAcP ST2->IL1RAcP Forms complex with JAK2 JAK2 ST2->JAK2 MyD88 MyD88 IL1RAcP->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK MAPK (ERK, p38) TRAF6->MAPK NFkB NF-κB TRAF6->NFkB ProInflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6) MAPK->ProInflammatory_Mediators Induces NFkB->ProInflammatory_Mediators Induces STAT3 STAT3 JAK2->STAT3 STAT3->ProInflammatory_Mediators Induces Nociceptor_Sensitization Nociceptor Sensitization (Hyperalgesia, Allodynia) ProInflammatory_Mediators->Nociceptor_Sensitization

Caption: IL-33/ST2 Signaling Pathway in Nociception.

Experimental Protocols for Rodent Pain Models

A variety of rodent pain models can be utilized to study the role of the IL-33/ST2 pathway.[5][6] The choice of model depends on the specific type of pain being investigated (e.g., inflammatory, neuropathic).

Inflammatory Pain Models

These models are used to study pain arising from tissue inflammation.[6]

  • Carrageenan-Induced Paw Edema:

    • Objective: To assess acute inflammatory pain and hyperalgesia.

    • Procedure:

      • Habituate male Sprague-Dawley rats or C57BL/6 mice to the testing environment and equipment (e.g., von Frey filaments, thermal plantar test) for 2-3 days prior to the experiment.

      • Record baseline measurements of paw withdrawal threshold (PWT) to mechanical stimuli (von Frey filaments) and paw withdrawal latency (PWL) to thermal stimuli (plantar test).

      • Inject 100 µl of 1% λ-carrageenan in saline into the plantar surface of the right hind paw.

      • To investigate the role of IL-33, administer a test compound (e.g., a soluble ST2 receptor to block IL-33 signaling) or vehicle either systemically (e.g., intraperitoneally) or locally (e.g., intraplantar) at a predetermined time before or after carrageenan injection.

      • Measure PWT and PWL at various time points post-carrageenan injection (e.g., 1, 2, 4, 6, and 24 hours).

      • Paw volume can also be measured using a plethysmometer to quantify edema.

  • Formalin-Induced Pain Model:

    • Objective: To assess both acute and tonic pain responses.

    • Procedure:

      • Acclimate mice to individual observation chambers for at least 30 minutes.

      • Inject 20 µl of 5% formalin solution into the plantar surface of the right hind paw.

      • Immediately after injection, place the animal back into the observation chamber and record the total time spent licking or biting the injected paw for two distinct phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).

      • Administer test compounds targeting the IL-33/ST2 pathway prior to the formalin injection to evaluate their analgesic effects.

Neuropathic Pain Models

These models mimic pain caused by nerve injury.[5]

  • Spared Nerve Injury (SNI) Model:

    • Objective: To induce robust and long-lasting mechanical allodynia and thermal hyperalgesia.

    • Procedure:

      • Anesthetize the rodent (e.g., with isoflurane).

      • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

      • Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

      • Close the muscle and skin layers with sutures.

      • Allow the animals to recover for at least 7 days before behavioral testing.

      • Assess mechanical allodynia using von Frey filaments on the lateral aspect of the paw (sural nerve territory).

      • Administer antagonists of the IL-33/ST2 pathway (e.g., intrathecally) to evaluate their effect on established neuropathic pain.[2]

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for Studying IL-33 in Rodent Pain Models Acclimation Animal Acclimation & Habituation Baseline Baseline Behavioral Testing (von Frey, Plantar Test) Acclimation->Baseline Pain_Induction Pain Model Induction (e.g., Carrageenan, SNI) Baseline->Pain_Induction Treatment Treatment Administration (e.g., anti-IL-33, sST2) Pain_Induction->Treatment Post_Treatment_Testing Post-Treatment Behavioral Testing Treatment->Post_Treatment_Testing Tissue_Collection Tissue Collection (Spinal Cord, DRG, Paw) Post_Treatment_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis (Western Blot, ELISA, qPCR) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis

Caption: General Experimental Workflow.

Data Presentation: Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from the described experiments.

Table 1: Effect of an ST2 Antagonist on Carrageenan-Induced Mechanical Allodynia in Rats

Treatment GroupDose (mg/kg, i.p.)Baseline PWT (g)1h Post-Carrageenan PWT (g)3h Post-Carrageenan PWT (g)6h Post-Carrageenan PWT (g)
Vehicle (Saline)-14.8 ± 0.53.2 ± 0.32.5 ± 0.22.8 ± 0.3
ST2 Antagonist115.1 ± 0.68.5 ± 0.710.2 ± 0.99.8 ± 0.8
ST2 Antagonist1014.9 ± 0.412.1 ± 1.113.5 ± 1.012.9 ± 1.2

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle group.

Table 2: Effect of Intrathecal Anti-IL-33 Antibody on Mechanical Allodynia in the SNI Model in Mice

Treatment GroupDose (µg)Day 7 Post-SNI PWT (g)Day 14 Post-SNI PWT (g)Day 21 Post-SNI PWT (g)
Vehicle (IgG Control)100.4 ± 0.10.3 ± 0.10.4 ± 0.1
Anti-IL-33 Antibody10.4 ± 0.10.9 ± 0.21.1 ± 0.3
Anti-IL-33 Antibody100.5 ± 0.11.5 ± 0.31.8 ± 0.4

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle group.

Biochemical and Molecular Analyses

To further elucidate the mechanisms by which targeting the IL-33/ST2 pathway alleviates pain, various biochemical and molecular analyses can be performed on collected tissues (e.g., spinal cord, dorsal root ganglia, paw tissue).

  • Western Blot: To measure the protein expression levels of key signaling molecules such as phosphorylated (p)-ERK, p-p38, p-JAK2, and p-STAT3.[4]

  • ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in tissue homogenates.

  • qPCR (Quantitative Polymerase Chain Reaction): To measure the mRNA expression levels of IL-33, ST2, and downstream inflammatory mediators.

Conclusion

The IL-33/ST2 signaling pathway represents a critical component in the development and maintenance of inflammatory and neuropathic pain. The protocols and information provided herein offer a comprehensive guide for researchers to effectively investigate this pathway in rodent pain models. By utilizing these standardized models and analytical techniques, the scientific community can further unravel the complexities of pain pathophysiology and accelerate the discovery of novel and effective analgesic therapies.

References

Application Notes and Protocols for Interleukin-33 (IL-33) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-33 (IL-33) is a member of the IL-1 superfamily of cytokines that plays a critical role in orchestrating immune responses. It is constitutively expressed in the nucleus of endothelial and epithelial cells and is released upon cellular damage or stress, acting as an "alarmin" to alert the immune system. IL-33 signals through a heterodimeric receptor complex composed of ST2 (also known as IL1RL1) and the IL-1 Receptor Accessory Protein (IL-1RAcP). This interaction triggers downstream signaling cascades, primarily through the MyD88-dependent pathway, leading to the activation of NF-κB and MAP kinases. These signaling events culminate in the production of a variety of cytokines and chemokines, influencing the activity of numerous immune cells, including T helper 2 (Th2) cells, mast cells, eosinophils, basophils, and innate lymphoid cells (ILCs).

These application notes provide an overview of the effective dosage of recombinant IL-33 in various cell culture systems and detailed protocols for common experimental assays to study its biological effects.

Data Presentation: Recommended IL-33 Dosage for In Vitro Experiments

The optimal concentration of recombinant IL-33 can vary significantly depending on the cell type, species of origin, and the specific biological endpoint being measured. The following table summarizes typical effective concentrations and ED50 values reported in the literature and by manufacturers. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Cell TypeSpeciesTypical Effective Concentration RangeED50Biological Readout
D10.G4.1 (T helper cell line)Murine0.1 - 10 ng/mL0.06 - 0.24 ng/mLProliferation
Mast CellsHuman1 - 100 ng/mLNot specifiedTNF-α secretion[1]
Mast CellsMurine1 µM (approx. 18 µg/mL)Not specifiedDegranulation, Cytokine secretion[2]
Macrophages (BMDM)Murine10 - 100 ng/mLNot specifiedIL-13 production[3]
Macrophages (Alveolar)Murine20 ng/mLNot specifiedCytokine mRNA expression[4]
Dendritic Cells (BMDC)Murine0.1 - 100 ng/mLNot specifiedIL-6 production, MHC II/CD86 expression[5]
T cells (CD4+)Human10 ng/mLNot specifiedIFN-γ production (in presence of IL-12)[6]
T cells (CD4+)Murine10 ng/mLNot specifiedExpansion of regulatory T cells[7]
BasophilsHuman100 ng/mLNot specifiedPro-inflammatory cytokine production[8]
iNKT and NK CellsHuman10 ng/mLNot specifiedIFN-γ production (in presence of IL-12)[8]

Signaling Pathway and Experimental Workflow Visualization

IL-33 Signaling Pathway

The binding of IL-33 to its receptor complex (ST2 and IL-1RAcP) initiates a downstream signaling cascade that is crucial for its biological activity.

IL33_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-33 IL-33 ReceptorComplex IL-33->ReceptorComplex ST2 ST2 (IL1RL1) IL1RAcP IL-1RAcP ReceptorComplex->ST2 ReceptorComplex->IL1RAcP MyD88 MyD88 ReceptorComplex->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPKs MAPKs (p38, JNK, ERK) TRAF6->MAPKs IKK IKK complex TRAF6->IKK IκB IκB IKK->IκB phosphorylates, leading to degradation NF-κB NF-κB (p50/p65) IκB->NF-κB inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Gene_Expression Gene Expression (Cytokines, Chemokines) NF-κB_nuc->Gene_Expression

Caption: IL-33 Signaling Pathway.

General Experimental Workflow for IL-33 Stimulation

A typical workflow for investigating the effects of IL-33 on a target cell population.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Downstream Analysis cluster_assays Assay Examples Cell_Seeding Seed target cells in appropriate culture plates Cell_Adherence Allow cells to adhere (for adherent cells) Cell_Seeding->Cell_Adherence Serum_Starvation Optional: Serum starve cells to reduce basal signaling Cell_Adherence->Serum_Starvation Prepare_IL33 Prepare serial dilutions of recombinant IL-33 Add_IL33 Add IL-33 to cell cultures Prepare_IL33->Add_IL33 Incubate Incubate for desired time (e.g., 5 min - 72 hrs) Add_IL33->Incubate Supernatant_Collection Collect cell culture supernatant Incubate->Supernatant_Collection Cell_Lysis Lyse cells for protein or RNA analysis Incubate->Cell_Lysis Assays Perform Assays ELISA ELISA for cytokine secretion Assays->ELISA qPCR qPCR for gene expression Assays->qPCR Western_Blot Western Blot for signaling protein phosphorylation Assays->Western_Blot Flow_Cytometry Flow Cytometry for surface marker expression Assays->Flow_Cytometry MTT_Assay MTT/XTT for cell viability/ proliferation Assays->MTT_Assay NFkB_Assay NF-κB reporter assay Assays->NFkB_Assay

Caption: General Experimental Workflow.

Experimental Protocols

Protocol 1: General Cell Stimulation with Recombinant IL-33

This protocol provides a general procedure for stimulating adherent or suspension cells with recombinant IL-33.

Materials:

  • Target cells (e.g., macrophages, T cells, mast cells)

  • Complete cell culture medium

  • Serum-free medium (optional, for serum starvation)

  • Recombinant human or murine IL-33 (ensure species compatibility with your cells)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well culture plates (e.g., 96-well, 24-well, or 6-well plates)

Procedure:

  • Cell Seeding:

    • Adherent cells: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Suspension cells: Seed cells in a multi-well plate at the desired density in complete medium.

  • Serum Starvation (Optional):

    • For some cell types and assays (e.g., signaling pathway analysis), it may be beneficial to reduce basal signaling.

    • Gently aspirate the complete medium and replace it with serum-free or low-serum medium.

    • Incubate for 2-4 hours before IL-33 stimulation.

  • Preparation of IL-33 Dilutions:

    • Reconstitute lyophilized recombinant IL-33 according to the manufacturer's instructions, typically in sterile PBS containing a carrier protein like 0.1% Bovine Serum Albumin (BSA) to prevent sticking to tubes.

    • Prepare a series of dilutions of IL-33 in the appropriate cell culture medium (with or without serum, as per your experimental design) to achieve the final desired concentrations.

  • Cell Stimulation:

    • Carefully add the IL-33 dilutions to the respective wells. For control wells, add an equal volume of the vehicle (medium with carrier protein).

    • Gently mix the contents of the wells by swirling the plate.

  • Incubation:

    • Return the plate to the incubator and incubate for the desired period. The incubation time will depend on the endpoint being measured:

      • Signaling protein phosphorylation (e.g., NF-κB, MAPKs): 5 - 60 minutes.

      • Gene expression (qPCR): 2 - 24 hours.

      • Cytokine secretion (ELISA): 6 - 72 hours.[3]

      • Cell proliferation/viability (MTT/XTT): 24 - 72 hours.

  • Downstream Analysis:

    • Following incubation, proceed with your chosen downstream analysis (e.g., collect supernatant for ELISA, lyse cells for Western blot or qPCR, or perform a cell viability assay).

Protocol 2: Assessment of Cell Viability/Proliferation using MTT Assay

This protocol describes how to measure changes in cell viability or proliferation in response to IL-33 treatment using a colorimetric MTT assay.

Materials:

  • Cells treated with IL-33 as described in Protocol 1 (in a 96-well plate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[9]

  • Solubilization solution (e.g., 0.1 N HCl in isopropanol, or DMSO)[10]

  • Microplate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • After the desired incubation period with IL-33, add 10-20 µL of MTT solution to each well of the 96-well plate.[11]

  • Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570-590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Measurement of Cytokine Secretion by ELISA

This protocol outlines the general steps for quantifying the amount of a specific cytokine (e.g., IL-6, TNF-α) secreted into the cell culture supernatant following IL-33 stimulation, using a sandwich ELISA kit.

Materials:

  • Cell culture supernatants collected from IL-33 stimulated cells (from Protocol 1)

  • Commercially available ELISA kit for the cytokine of interest (e.g., human IL-6 ELISA kit)

  • Microplate reader

Procedure:

  • Follow the specific instructions provided with the commercial ELISA kit. A general workflow is as follows.

  • Prepare all reagents, standards, and samples as instructed in the kit manual.[12]

  • Add 100 µL of standards and samples (supernatants) to the appropriate wells of the antibody-coated microplate.[13]

  • Incubate for the time specified in the protocol (e.g., 2.5 hours at room temperature).[12][14]

  • Wash the wells multiple times with the provided wash buffer.

  • Add the biotinylated detection antibody to each well and incubate.[12]

  • Wash the wells again.

  • Add the streptavidin-HRP conjugate to each well and incubate.[12]

  • Wash the wells.

  • Add the TMB substrate solution and incubate in the dark until a color develops.[12]

  • Add the stop solution to terminate the reaction.

  • Immediately read the absorbance at 450 nm.

  • Calculate the concentration of the cytokine in your samples by plotting a standard curve.

Protocol 4: Analysis of NF-κB Activation using a Reporter Assay

This protocol describes the use of a luciferase-based reporter assay to quantify the activation of the NF-κB signaling pathway in response to IL-33.

Materials:

  • Host cell line (e.g., HEK293T)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Recombinant IL-33

  • Luciferase assay system (e.g., Dual-Glo® Luciferase Assay System)

  • Luminometer

Procedure:

  • Transfection:

    • One day before the experiment, seed the host cells in a 96-well plate.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent, following the manufacturer's protocol.[15]

    • Incubate for 24 hours to allow for plasmid expression.

  • Stimulation:

    • After 24 hours of transfection, replace the medium with fresh medium containing different concentrations of IL-33.

    • Include an unstimulated control and a positive control (e.g., TNF-α).

    • Incubate for 6-24 hours.[15]

  • Luciferase Assay:

    • Perform the dual-luciferase assay according to the manufacturer's instructions.[15]

    • This typically involves lysing the cells and sequentially measuring the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Express the results as fold induction of NF-κB activity compared to the unstimulated control.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers initiating studies on the in vitro effects of Interleukin-33. The dosage and experimental conditions should be optimized for each specific cell type and research question. By following these guidelines and utilizing the provided diagrams and tables, researchers can effectively design and execute experiments to elucidate the multifaceted roles of IL-33 in health and disease.

References

Application Notes and Protocols: Interleukin-33 (IL-33) as a Potential Therapeutic Target for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "RE-33" did not yield specific results related to neuropathic pain. The following information is provided on Interleukin-33 (IL-33), a cytokine with significant research implicating it as a potential therapeutic target in neuropathic pain.

Introduction

Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system.[1] Current therapeutic options for neuropathic pain often provide only modest efficacy and can be associated with significant side effects.[2][3][4] Consequently, there is a pressing need for novel analgesics that target the underlying mechanisms of neuropathic pain.[3][4] Emerging evidence points to the pivotal role of neuroinflammation in the pathogenesis of neuropathic pain.[5] Interleukin-33 (IL-33), a member of the IL-1 cytokine family, and its receptor ST2 have been identified as key players in promoting inflammation and the subsequent development and maintenance of neuropathic pain.[5][6][7] This document provides an overview of the preclinical data and experimental protocols for investigating IL-33 as a potential therapeutic target for neuropathic pain.

Quantitative Data from Preclinical Studies

The following table summarizes key quantitative findings from preclinical studies investigating the role of IL-33 in neuropathic pain.

Animal ModelInterventionKey Quantitative FindingsReference
Spared Nerve Injury (SNI) MiceIntrathecal administration of ST2-neutralizing antibodySignificantly attenuated SNI-induced mechanical and cold allodynia.[5]
Spared Nerve Injury (SNI) MiceST2 gene knockout (ST2-/-)Significantly attenuated SNI-induced mechanical and cold allodynia.[5]
Spared Nerve Injury (SNI) Mice-On day 7 post-SNI, spinal IL-33 expression increased by 255.8 ± 27.3% and ST2 expression increased by 266.4 ± 83.5%.[5]
Naive MiceIntrathecal administration of recombinant IL-33Induced nociceptive behaviors, which were reversed by the NMDA antagonist MK-801.[5]
Infraorbital Nerve Injury (IONI) Rats-Upregulation of IL-33 in the trigeminal spinal subnucleus caudalis (Vc) was inversely correlated with the reduction in head withdrawal threshold.[8]

Signaling Pathways

The diagram below illustrates the proposed signaling cascade initiated by IL-33 in the context of neuropathic pain.

IL33_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_astroglial Astroglial Cascade cluster_neuronal Neuronal Cascade IL33 IL-33 ST2 ST2 Receptor IL33->ST2 Binds JAK2 JAK2 ST2->JAK2 Activates CaMKII CaMKII ST2->CaMKII Activates Fyn Fyn Kinase ST2->Fyn Activates STAT3 STAT3 JAK2->STAT3 Activates NMDA_up NMDA Receptor Subunit 1 Upregulation STAT3->NMDA_up CREB CREB CaMKII->CREB Activates CREB->NMDA_up GluN2B GluN2B (NMDA Receptor Subunit) Fyn->GluN2B Phosphorylates Pain Neuropathic Pain GluN2B->Pain NMDA_up->Pain

Caption: IL-33 signaling pathway in neuropathic pain.

Experimental Protocols

Induction of Neuropathic Pain: Spared Nerve Injury (SNI) Model

This protocol describes the creation of a neuropathic pain model in rodents, as referenced in preclinical studies.[5]

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical scissors and forceps

  • Suture materials

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Carefully isolate the common peroneal and tibial nerves.

  • Ligate these two nerves with a suture and transect them, removing a small distal segment.

  • Ensure the sural nerve remains intact.

  • Close the muscle and skin layers with sutures.

  • Allow the animal to recover in a clean, warm cage.

  • Sham-operated animals undergo the same procedure without nerve ligation and transection.

Behavioral Assessment: Von Frey Test for Mechanical Allodynia

This protocol is used to assess mechanical sensitivity, a hallmark of neuropathic pain.[5]

Materials:

  • Von Frey filaments with varying calibrated forces

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the animal to the testing environment by placing it in a testing chamber on the elevated wire mesh platform for at least 30 minutes before testing.

  • Apply the von Frey filaments to the plantar surface of the hind paw in ascending order of force.

  • Each filament is applied for approximately 2-3 seconds.

  • A positive response is recorded as a sharp withdrawal of the paw, flinching, or licking.

  • The 50% paw withdrawal threshold is calculated using the up-down method.

Molecular Analysis: Western Blot for Protein Expression

This protocol is used to quantify the expression levels of IL-33, ST2, and downstream signaling proteins.[5]

Materials:

  • Spinal cord tissue lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • Electrotransfer apparatus

  • Primary antibodies (e.g., anti-IL-33, anti-ST2, anti-p-JAK2, anti-p-STAT3)

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from the spinal cord tissue of experimental and control animals.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the role of IL-33 in a preclinical model of neuropathic pain.

Experimental_Workflow cluster_animal_model Animal Model and Treatment cluster_behavioral Behavioral Assessment cluster_molecular Molecular Analysis cluster_analysis Data Analysis SNI Induce Neuropathic Pain (e.g., SNI) Treatment Administer Treatment (e.g., ST2 Antibody) SNI->Treatment VonFrey Von Frey Test for Mechanical Allodynia Treatment->VonFrey Tissue Collect Spinal Cord Tissue VonFrey->Tissue WB Western Blot (IL-33, ST2, etc.) Tissue->WB IHC Immunohistochemistry Tissue->IHC qPCR Real-time PCR Tissue->qPCR Data Analyze Behavioral and Molecular Data WB->Data IHC->Data qPCR->Data

Caption: Preclinical experimental workflow.

Conclusion

The preclinical evidence strongly suggests that the IL-33/ST2 signaling pathway is a significant contributor to the pathogenesis of neuropathic pain.[5][6] This pathway represents a promising target for the development of novel, non-opioid analgesics. Further research, including clinical trials, is warranted to validate these findings in humans and to develop safe and effective IL-33-targeting therapies for patients suffering from neuropathic pain.

References

Application Notes and Protocols for RE-33 Administration in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "RE-33" is not publicly available in scientific literature or databases. The following Application Notes and Protocols are presented as a generalized framework based on common practices for novel compound administration in preclinical research. Researchers should adapt these protocols based on the specific physicochemical properties, mechanism of action, and safety profile of their compound of interest.

Introduction

These application notes provide a comprehensive overview of the essential procedures for the administration and evaluation of novel therapeutic compounds, exemplified here as "this compound," in preclinical animal models. The protocols outlined below cover critical aspects of in vivo studies, from initial dose formulation and administration to the assessment of efficacy and systemic exposure. Adherence to these guidelines is crucial for generating reproducible and reliable data for advancing drug development programs.

Quantitative Data Summary

The following tables represent hypothetical data for a compound like this compound to illustrate how experimental outcomes should be structured for clear comparison.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Single IV and PO Dose)

ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax (ng/mL) 1580450
Tmax (h) 0.252.0
AUC (0-t) (ng·h/mL) 32002800
AUC (0-inf) (ng·h/mL) 32502950
t½ (h) 3.54.1
Bioavailability (%) -18.2

Table 2: Tumor Growth Inhibition in Xenograft Mouse Model (21-Day Study)

Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control 10 mL/kg, QD, PO1250 ± 150-
This compound 20 mg/kg, QD, PO625 ± 8050
This compound 40 mg/kg, QD, PO310 ± 5575.2
Positive Control 10 mg/kg, Q3D, IV250 ± 4080

Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway modulated by this compound, where it inhibits a key kinase, leading to downstream effects on cell proliferation and survival.

RE33_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates RE33 This compound RE33->KinaseB Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway for this compound action.

Experimental Protocols & Workflows

Protocol for In Vivo Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.

Materials:

  • This compound compound

  • Vehicle (e.g., 20% Solutol HS 15 in saline)

  • Sprague-Dawley rats (8-10 weeks old, 250-300g)

  • Dosing syringes and gavage needles

  • Blood collection tubes (with K2-EDTA)

  • Centrifuge, pipettes, and storage vials

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatization: Acclimatize animals for at least 7 days prior to the study.

  • Dose Formulation: Prepare a 1 mg/mL solution for IV administration and a 5 mg/mL suspension for PO administration in the selected vehicle.

  • Animal Grouping: Assign animals to two groups (n=3-5 per group): IV and PO.

  • Dosing:

    • IV Group: Administer a single 2 mg/kg dose via the tail vein.

    • PO Group: Administer a single 10 mg/kg dose via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) from the saphenous vein at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.

  • Sample Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.

Workflow Diagram: Pharmacokinetic Study

PK_Workflow acclimatize Animal Acclimatization formulate Dose Formulation acclimatize->formulate group Group Assignment (IV & PO) formulate->group dose_iv IV Dosing (2 mg/kg) group->dose_iv dose_po PO Dosing (10 mg/kg) group->dose_po sampling Serial Blood Sampling dose_iv->sampling dose_po->sampling plasma Plasma Separation sampling->plasma analysis LC-MS/MS Analysis plasma->analysis calc PK Parameter Calculation analysis->calc

Caption: Workflow for a typical preclinical pharmacokinetic study.
Protocol for Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft mouse model.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)

  • Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)

  • Matrigel

  • This compound and Vehicle

  • Calipers for tumor measurement

  • Dosing and surgical equipment

Procedure:

  • Cell Culture: Culture cancer cells under standard conditions to achieve the required number for implantation.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Initiation:

    • Vehicle Group: Administer vehicle orally, once daily (QD).

    • This compound Groups: Administer this compound at 20 mg/kg and 40 mg/kg orally, QD.

    • Positive Control Group: Administer a standard-of-care agent as per its established protocol.

  • Monitoring:

    • Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.

    • Record body weight twice weekly as a measure of general toxicity.

  • Study Termination: Euthanize mice after 21 days of treatment or when tumors reach the predetermined endpoint size.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.

Workflow Diagram: Xenograft Efficacy Study

Efficacy_Workflow cell_culture Cell Culture implant Tumor Cell Implantation cell_culture->implant tumor_growth Tumor Growth to 100-150 mm³ implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize treat 21-Day Treatment (Vehicle, this compound, Control) randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor terminate Study Termination & Endpoint Analysis monitor->terminate

Caption: Workflow for a standard xenograft efficacy model.

Standard Operating Procedure for Handling RE-33: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "RE-33" is associated with multiple distinct substances in publicly available information. This document provides detailed application notes for three possibilities based on search results. Please identify the specific "this compound" relevant to your research to ensure you are consulting the correct procedures.

  • Section 1: Interleukin-33 (IL-33) - A cytokine involved in immune regulation. This section is the most detailed, aligning with the comprehensive requirements of the prompt for a research audience.

  • Section 2: this compound Analgesic Compound - A research chemical with analgesic properties.

  • Section 3: RE 33 Pill (Cyclobenzaprine) - A pill imprinted with "RE 33," identified as the muscle relaxant Cyclobenzaprine Hydrochloride.

Section 1: Interleukin-33 (IL-33) Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals.

This section provides detailed protocols and data for working with the cytokine Interleukin-33 (IL-33).

Introduction to Interleukin-33 (IL-33)

Interleukin-33 (IL-33) is a member of the IL-1 family of cytokines that plays a critical role in regulating immune responses.[1][2] It is expressed by various cell types, including epithelial and endothelial cells, and functions as an "alarmin," a danger signal released upon cellular damage or stress.[3][4] IL-33 signals through a heterodimeric receptor complex composed of ST2 (also known as IL1RL1) and the IL-1 Receptor Accessory Protein (IL-1RAcP).[2][5][6] This signaling is implicated in a variety of physiological and pathological processes, including type 2 immunity, allergic inflammation, tissue homeostasis, and cancer.[3][7][8]

Data Presentation: Quantitative Summary

The following table summarizes key quantitative data for human IL-33.

ParameterValueReference
Molecular Weight (pro-form)~30 kDa[9]
ELISA Kit Sensitivity4.7 pg/mL
Typical in vitro concentration10 ng/mL[10][11]
Typical Plasma Concentration (RA patients)294.9 ± 464.0 pg/mL
Typical Plasma Concentration (Healthy)96.0 ± 236.9 pg/mL
Experimental Protocols

This protocol describes the stimulation of primary cells or cell lines to study the effects of IL-33. The example focuses on mast cells, but can be adapted for other cell types expressing the IL-33 receptor, such as T cells, basophils, and innate lymphoid cells.[4][6][10]

Materials:

  • Recombinant Human IL-33 (carrier-free)

  • Complete cell culture medium appropriate for the cell type

  • Cell line or primary cells of interest (e.g., human skin-derived mast cells)

  • Phosphate-Buffered Saline (PBS), sterile

  • 6, 12, or 24-well tissue culture plates

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency in their appropriate complete medium.

    • If priming is desired to enhance responsiveness, pre-treat cells with a low concentration of IL-33 (e.g., 10 ng/mL) for 24 hours prior to the main stimulation.[12]

    • On the day of the experiment, harvest the cells, wash with PBS, and resuspend in fresh complete medium to the desired cell density.

    • Plate the cells in the appropriate tissue culture plate.

  • Preparation of IL-33 Stock Solution:

    • Reconstitute lyophilized recombinant IL-33 in sterile PBS or other recommended buffer to a stock concentration (e.g., 100 µg/mL).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Cell Stimulation:

    • Prepare working dilutions of IL-33 in complete cell culture medium from the stock solution. A common final concentration for stimulation is 10 ng/mL.[10][11]

    • Add the IL-33 working solution to the appropriate wells of the cell culture plate. For control wells, add an equivalent volume of medium without IL-33.

    • If studying co-stimulation, other factors (e.g., IL-12, antigens) can be added at this step.[10][11]

    • Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 18-24 hours for cytokine production).[10][12]

  • Downstream Analysis:

    • After incubation, collect the cell culture supernatant for analysis of secreted cytokines (e.g., by ELISA or multiplex assay).

    • The cells can be lysed for analysis of gene expression (qPCR) or protein expression/phosphorylation (Western blot).[13]

This protocol provides a general outline for a sandwich ELISA to quantify human IL-33 in samples like cell culture supernatants, serum, or plasma. This is based on commercially available kits.[14][15][16][17]

Materials:

  • Human IL-33 ELISA Kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Distilled or deionized water

  • Pipettes and sterile tips

  • Wash bottle or automated plate washer

Procedure:

  • Reagent Preparation:

    • Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions.

    • Create a standard curve by performing serial dilutions of the IL-33 standard.

  • Assay Procedure (may vary by kit):

    • Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate.

    • Incubate for the specified time at room temperature (e.g., 2.5 hours).[15]

    • Aspirate the liquid from each well and wash the plate multiple times with 1X Wash Buffer.

    • Add 100 µL of the biotinylated detection antibody to each well.

    • Incubate for 1 hour at room temperature.[15]

    • Wash the plate as before.

    • Add 100 µL of Streptavidin-HRP conjugate solution to each well.

    • Incubate for 45 minutes at room temperature.[15]

    • Wash the plate as before.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 30 minutes at room temperature.[15]

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of each standard against its known concentration.

    • Determine the concentration of IL-33 in the samples by interpolating their absorbance values from the standard curve.

Mandatory Visualizations

IL33_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-33 IL-33 sST2 sST2 (Decoy Receptor) IL-33->sST2 Inhibited by ST2 ST2 (IL1RL1) IL-33->ST2 Binds IL1RAcP IL-1RAcP ST2->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK MAPK (ERK, p38, JNK) TRAF6->MAPK NFkB NF-κB TRAF6->NFkB Cytokines Cytokine & Chemokine Production MAPK->Cytokines Induces NFkB->Cytokines Induces

Caption: IL-33 Signaling Pathway.

ELISA_Workflow start Start prep Prepare Reagents, Standards, and Samples start->prep add_sample Add Standards/Samples to Pre-coated Plate prep->add_sample incubate1 Incubate add_sample->incubate1 wash1 Wash Plate incubate1->wash1 add_biotin_ab Add Biotinylated Detection Antibody wash1->add_biotin_ab incubate2 Incubate add_biotin_ab->incubate2 wash2 Wash Plate incubate2->wash2 add_hrp Add Streptavidin-HRP wash2->add_hrp incubate3 Incubate add_hrp->incubate3 wash3 Wash Plate incubate3->wash3 add_tmb Add TMB Substrate wash3->add_tmb incubate_dark Incubate in Dark add_tmb->incubate_dark add_stop Add Stop Solution incubate_dark->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate end_node End read_plate->end_node

Caption: General ELISA Workflow.

Safety, Handling, and Storage
  • Handling: Wear appropriate personal protective equipment (PPE), including laboratory coat, safety glasses, and gloves.[18] Avoid formation of aerosols. Use in a well-ventilated area or under a fume hood.[18]

  • Storage of Lyophilized Protein: Store at -20°C to -80°C as recommended by the supplier.

  • Storage of Reconstituted Protein: Aliquot to avoid repeated freeze-thaw cycles. Store at -20°C to -80°C for long-term storage. For short-term storage, it can be kept at 4°C for a limited time as specified by the manufacturer.

Section 2: this compound Analgesic Compound

For Researchers, Scientists, and Drug Development Professionals.

This section provides available information on the research chemical designated as this compound, an analgesic compound.

Introduction

This compound is described as an analgesic compound with the ability to penetrate the blood-brain barrier. Information in the public domain is limited, and it is primarily available through chemical suppliers for research use only.

Data Presentation: Chemical Information
ParameterValueReference
CAS Number2923520-98-1
Molecular FormulaC26H27ClN6O5
Molecular Weight538.98
IndicationAnalgesic
Experimental Protocols

General in vitro assay considerations:

  • Assays targeting ion channels (e.g., TRP channels) or specific receptors involved in nociception could be relevant.[19]

  • Cell-based assays measuring changes in intracellular signaling molecules (e.g., calcium) or cell viability in neuronal cell lines would be a starting point.

General in vivo animal model considerations:

  • Standard animal models of pain, such as the hot plate test, tail-flick test, or writhing test, can be used to assess analgesic efficacy.[20][21]

  • More complex models of inflammatory or neuropathic pain may also be employed to characterize the compound's activity profile.[22]

Mandatory Visualizations

Due to the lack of specific information on the mechanism of action or signaling pathway for the this compound analgesic compound, a diagram cannot be provided at this time.

Safety, Handling, and Storage

This is a research compound with potentially unknown toxicity. Handle with extreme care.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[23] Wear appropriate PPE: safety glasses with side shields, gloves, and a lab coat.[23] Avoid inhalation of dust and contact with skin and eyes.[18][23]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Offer to a licensed hazardous material disposal company.[24]

Section 3: RE 33 Pill (Cyclobenzaprine Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals.

This section pertains to pills with the imprint "RE 33," which are identified as Cyclobenzaprine Hydrochloride, a skeletal muscle relaxant.

Introduction

Cyclobenzaprine is a centrally acting muscle relaxant used to treat muscle spasms associated with acute, painful musculoskeletal conditions.[25][26] It is structurally related to tricyclic antidepressants.[25] Its mechanism of action is not fully elucidated but is believed to involve actions at the brainstem level to reduce tonic somatic motor activity.[27][28][29]

Data Presentation: Pharmacological Information
ParameterValueReference
Drug ClassSkeletal Muscle Relaxant
Mechanism of ActionCentrally acting; reduces tonic somatic motor activity[25][27][28]
Primary TargetBelieved to influence alpha and gamma motor systems[28][29]
Receptor Activity5-HT2 receptor antagonist[28]
Oral Bioavailability33% to 55%[30]
Half-life18 hours (range 8-37 hours)[28]
Experimental Protocols

As Cyclobenzaprine is an established pharmaceutical, research protocols would typically involve its use as a reference compound or for investigating new applications. Detailed protocols for its synthesis or basic characterization are beyond the scope of this document. For research purposes, the pure compound (Cyclobenzaprine HCl) should be purchased from a chemical supplier.

Protocol for Preparing a Stock Solution:

  • Materials:

    • Cyclobenzaprine Hydrochloride powder (USP grade)

    • Appropriate solvent (e.g., DMSO, Ethanol, or as determined by solubility data)

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Under a chemical fume hood, weigh the desired amount of Cyclobenzaprine HCl powder.

    • Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mM).

    • Add the solvent to the powder and vortex until fully dissolved. Gentle warming may be required.

    • Sterile-filter the solution if it is for use in cell culture.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

Mandatory Visualizations

Cyclobenzaprine_MOA cluster_cns Central Nervous System (CNS) cluster_periphery Periphery Brainstem Brainstem (Locus Coeruleus) SpinalCord Spinal Cord (Ventral Horn) Brainstem->SpinalCord Reduces Tonic Activity (Descending Pathways) MotorNeurons Alpha & Gamma Motor Neurons SpinalCord->MotorNeurons Inhibits MuscleSpasm Skeletal Muscle Spasm MotorNeurons->MuscleSpasm Reduces Hyperactivity Cyclobenzaprine Cyclobenzaprine Cyclobenzaprine->Brainstem Acts on

Caption: Cyclobenzaprine Mechanism of Action.

Safety, Handling, and Storage
  • Handling: Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[24][31] Use in a well-ventilated area. Avoid breathing dust.[31] Wash hands thoroughly after handling.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[31] Store at room temperature, protected from moisture.[23]

  • Toxicity: Toxic if swallowed. Overdose can lead to serious cardiac effects and CNS depression.[26]

  • Interactions: Contraindicated with MAOIs. Potential for serotonin syndrome when combined with other serotonergic drugs.[26]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Interleukin-33 (IL-33) Dosage and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is compiled based on publicly available research for Interleukin-33 (IL-33). The user's query for "RE-33" was ambiguous, and IL-33 was determined to be the most likely intended subject based on the context of the request. This guide is for research purposes only and not intended for human or animal diagnostic or therapeutic uses.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated by IL-33?

Interleukin-33 (IL-33) signals through a heterodimeric receptor complex composed of ST2 (also known as IL1RL1) and the IL-1 Receptor Accessory Protein (IL-1RAcP).[1][2][3] This engagement initiates an intracellular signaling cascade primarily through the MyD88 adaptor protein.[3][4][5][6][7] This leads to the recruitment and activation of IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF6 (TNF Receptor-Associated Factor 6), which in turn activates downstream pathways including NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAP kinases (Mitogen-Activated Protein kinases) like p38 and JNK.[2][4][6] Activation of these pathways results in the transcription of target genes, notably those for type 2 cytokines such as IL-5 and IL-13.[1][2]

Q2: My recombinant IL-33 shows lower than expected activity. What are the possible causes?

Several factors can contribute to reduced bioactivity of recombinant IL-33:

  • Oxidation: The biological activity of IL-33 can be rapidly diminished by the formation of disulfide bonds in an oxidizing environment. It is crucial to handle and store the protein in appropriate buffers, and some protocols suggest the use of reducing agents.

  • Proteolytic Cleavage: Full-length IL-33 is bioactive, but it can be cleaved by proteases (e.g., neutrophil elastase and cathepsin G) into more potent mature forms.[8] Conversely, during apoptosis, caspases can cleave IL-33 into inactive fragments.[9] The cellular context and presence of proteases can therefore significantly impact IL-33 activity.

  • Improper Storage and Handling: Recombinant cytokines are sensitive to degradation. It is important to follow the manufacturer's instructions for reconstitution and storage.[10] Avoid repeated freeze-thaw cycles, as this can denature the protein.[11] For prolonged storage, it is recommended to aliquot the reconstituted protein and store it at -80°C.[10]

  • Presence of Soluble ST2 (sST2): A soluble, secreted form of the ST2 receptor acts as a decoy, binding to IL-33 and preventing it from engaging with the membrane-bound receptor complex.[11] High levels of endogenous sST2 in your experimental system (e.g., in serum) can neutralize IL-33 activity.[11]

Q3: What is the difference between full-length and mature IL-33?

IL-33 is produced as a full-length protein that can be released from necrotic cells and functions as an "alarmin" to signal tissue damage.[1][9] This full-length form is biologically active.[8] However, upon release during an inflammatory response, it can be cleaved by extracellular proteases, such as those from neutrophils, to generate shorter, "mature" forms.[8] These mature forms of IL-33 are generally considered to be 10-30 times more potent in activating the ST2 receptor and inducing downstream signaling.[8]

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro cell culture experiments.
  • Problem: High variability in cytokine production or cell proliferation assays between experiments.

  • Possible Causes & Solutions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression (ST2) and signaling responses can change over time in culture.

    • Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous factors that may influence cell responsiveness. Test new lots of FBS or consider using serum-free media if your cell type allows.

    • Recombinant Protein Aliquoting: Reconstituted IL-33 should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles which can degrade the protein.[10][11]

    • Endpoint Timing: The kinetics of the IL-33 response can vary. Perform a time-course experiment to determine the optimal time point for measuring your endpoint (e.g., mRNA expression, protein secretion). Pro-inflammatory gene expression may peak early, while other markers show a delayed response.[12]

Issue 2: Lack of expected phenotype in in vivo mouse studies.
  • Problem: Administration of recombinant IL-33 does not produce the expected inflammatory or physiological response in mice.

  • Possible Causes & Solutions:

    • Route of Administration: The method of delivery (e.g., intraperitoneal, intravenous, intranasal) will significantly affect the bioavailability and localization of IL-33. Ensure the chosen route is appropriate for the target tissue and desired effect. Intranasal administration, for example, is common for lung inflammation models.[8]

    • Dosage and Frequency: The effective dose can vary widely depending on the mouse strain, age, and the specific disease model. Consult literature for established models or perform a dose-response study to determine the optimal concentration for your experiment.

    • Endotoxin Contamination: Ensure the recombinant IL-33 preparation has low endotoxin levels, as endotoxin itself can trigger strong inflammatory responses and confound results.[10]

    • Presence of Decoy Receptor (sST2): The baseline levels of the soluble decoy receptor sST2 can vary between mouse strains or in different disease states, potentially neutralizing the administered IL-33. Consider measuring plasma sST2 levels if you suspect this is an issue.[13]

Quantitative Data Summary

The optimal dosage of recombinant IL-33 is highly dependent on the experimental system. Below are tables summarizing concentrations and dosages reported in various studies.

Table 1: Recommended Concentrations for In Vitro Experiments

Cell TypeAssayEffective Concentration (rIL-33)Reference
Murine D10S cellsProliferationED₅₀: ≤ 0.5 ng/mL[14]
Murine D10.G4.1 cellsProliferationED₅₀: 0.0125 - 0.05 ng/mL
Human HaCaT cellsCell Migration20 - 160 ng/mL[15]
Murine Bone Marrow-Derived Mast CellsCytokine Release1 - 100 ng/mL[16]
Human Polarized Th2 cellsCytokine Release10 ng/mL[17]

ED₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Example Dosages for In Vivo (Murine) Experiments

Study TypeModelDosage (Antibody/Protein)Route of AdministrationReference
Asthma ModelOvalbumin-sensitized mice150 µ g/mouse (anti-IL-33 Ab)Intraperitoneal[18]
Wound HealingDiabetic MiceNot specified (topical application)Topical[15]
Viral InfectionInfluenzaNot specified (rIL-33)Intranasal[19]

Experimental Protocols

Protocol 1: In Vitro Stimulation of Mast Cells with rIL-33

This protocol provides a general framework for stimulating bone marrow-derived mast cells (BMMCs) to assess cytokine production.

  • Cell Preparation:

    • Culture murine bone marrow cells for 4-5 weeks in the presence of IL-3 (10 ng/mL) and Stem Cell Factor (SCF) (10 ng/mL) to generate a mature BMMC population.

    • Prior to stimulation, wash BMMCs and resuspend them in fresh culture medium containing IL-3 (20 U/mL).

  • Stimulation:

    • Plate the BMMCs at a density of 1 x 10⁵ cells per well in a 96-well plate.

    • Prepare a dilution series of recombinant murine IL-33 (e.g., 1 ng/mL, 10 ng/mL, 50 ng/mL, 100 ng/mL).[16]

    • Add the IL-33 dilutions to the respective wells. Include a vehicle-only control.

  • Incubation:

    • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Analysis:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant for analysis.

    • Measure the concentration of secreted cytokines (e.g., IL-6, IL-13) in the supernatant using an ELISA or multiplex bead array.

Protocol 2: Reconstitution and Storage of Recombinant IL-33

Proper handling is critical for maintaining the bioactivity of recombinant IL-33.

  • Reconstitution:

    • Briefly centrifuge the vial of lyophilized protein before opening to ensure the powder is at the bottom.[10]

    • Reconstitute the protein in sterile water or another recommended buffer (e.g., PBS) to a stock concentration of no less than 0.1 mg/mL.[10][20]

    • Gently pipette the solution down the side of the vial to dissolve the protein. Do not vortex. [10] Allow several minutes for the protein to completely dissolve.

  • Storage:

    • The lyophilized protein is stable at -20°C to -80°C for up to one year from the date of receipt.[10][20]

    • For long-term storage after reconstitution, it is recommended to further dilute the stock solution into a buffer containing a carrier protein (e.g., 0.1% Bovine Serum Albumin - BSA) to prevent adsorption to the vial surface.

    • Create single-use aliquots of the reconstituted protein to avoid repeated freeze-thaw cycles.

    • Store the working aliquots at -80°C.[10]

Visualizations

IL33_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-33 IL-33 sST2 Soluble ST2 (Decoy Receptor) IL-33->sST2 Inhibited by ST2 ST2 (IL1RL1) IL-1RAcP IL-1RAcP ST2->IL-1RAcP Recruits MyD88 MyD88 IL-1RAcP->MyD88 Activates IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK_Pathway MAP Kinase Pathway TRAF6->MAPK_Pathway NFkB_Complex IκB-NF-κB TRAF6->NFkB_Complex Phosphorylates IKK complex p38_JNK p38, JNK, ERK MAPK_Pathway->p38_JNK Activates NFkB_Active NF-κB NFkB_Complex->NFkB_Active Releases Gene_Transcription Gene Transcription (e.g., IL-5, IL-13) NFkB_Active->Gene_Transcription Translocates to nucleus p38_JNK->Gene_Transcription Activates transcription factors (e.g., AP-1) Troubleshooting_Workflow cluster_reagent Reagent Troubleshooting cluster_protocol Protocol Troubleshooting Start Experiment Yields Unexpected Results Check_Reagent Verify Reagent Quality Start->Check_Reagent Check_Protocol Review Experimental Protocol Start->Check_Protocol Storage Proper Storage? (-80°C, Aliquoted) Check_Reagent->Storage Yes Reconstitution Correct Reconstitution? (No vortex, carrier protein) Endotoxin Low Endotoxin Level? Redo Modify Protocol & Rerun Experiment Check_Reagent->Redo No/Unsure Dosage Optimal Dose/Concentration? Check_Protocol->Dosage Yes Timing Correct Time Course? Controls Appropriate Controls Used? (Vehicle, positive/negative) System Consider System Variables (Cell passage, sST2 levels) Check_Protocol->Redo No/Unsure Reagent_OK Reagent OK Reagent_OK->Redo Protocol_OK Protocol OK Protocol_OK->Redo

References

RE-33 not showing expected analgesic effect

Author: BenchChem Technical Support Team. Date: December 2025

RE-33 Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions regarding the experimental use of the novel analgesic compound this compound.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Q1: We are not observing the expected analgesic effect of this compound in our in vivo models. What are the potential causes?

A1: A lack of analgesic effect can stem from several factors, ranging from compound stability to the experimental model. We recommend a systematic approach to troubleshoot this issue.

Troubleshooting Workflow for Lack of Analgesic Effect

cluster_compound Compound Integrity Checks cluster_dose Dosing & Administration Checks cluster_model Model & Assay Checks start Start: No Analgesic Effect Observed check_compound 1. Verify Compound Integrity & Formulation start->check_compound check_dose 2. Review Dosing & Administration check_compound->check_dose Compound OK c1 Confirm correct storage (-20°C, protected from light) check_compound->c1 check_model 3. Assess Experimental Model & Assay check_dose->check_model Dose & Route OK d1 Was the dose calculated correctly? (See Table 1) check_dose->d1 check_mechanism 4. Investigate Biological Factors check_model->check_mechanism Model & Assay OK m1 Is the pain model appropriate? (e.g., thermal vs. mechanical) check_model->m1 resolve Issue Potentially Resolved check_mechanism->resolve c2 Check formulation clarity & solubility c3 Verify vehicle suitability (e.g., 10% DMSO in saline) d2 Is the route of administration (ROA) appropriate for the target? d3 Was the timing of the assay post-injection optimal (Tmax)? m2 Are positive controls (e.g., morphine) working as expected? m3 Check for animal strain variability

Caption: A flowchart for troubleshooting the lack of an analgesic effect with this compound.

Q2: this compound shows efficacy in thermal pain assays (Hot Plate) but not in mechanical allodynia assays (von Frey). Why?

A2: This is a critical observation that may point towards the specific mechanism of action of this compound. Different pain modalities are mediated by distinct neural pathways and fiber types. Efficacy in thermal but not mechanical tests suggests that this compound may selectively modulate pathways involved in thermal nociception (mediated by C-fibers) over those for mechanical sensation (mediated by Aδ-fibers).

Proposed Differential Signaling Pathway

cluster_stimuli Nociceptive Stimuli cluster_fibers Primary Afferent Fibers cluster_pathways Central Signaling thermal Thermal Stimulus (e.g., Hot Plate) cfiber C-Fibers thermal->cfiber mechanical Mechanical Stimulus (e.g., von Frey) adelta Aδ-Fibers mechanical->adelta re33 This compound Target (e.g., TRPM3 Channel) cfiber->re33 pathway_m Mechanical Nociceptive Pathway adelta->pathway_m pathway_t Thermal Nociceptive Pathway re33->pathway_t Inhibition pain_perception Pain Perception pathway_t->pain_perception Signal Reduced pathway_m->pain_perception

Caption: Proposed differential mechanism of this compound on thermal vs. mechanical pain pathways.

Frequently Asked Questions (FAQs)

Q3: What are the recommended dosage and administration routes for this compound in preclinical models?

A3: The optimal dose and route depend on the specific animal model and pain assay. However, based on initial characterization studies, we provide the following recommendations.

Table 1: Recommended Starting Doses for this compound

Animal Model Route of Administration (ROA) Recommended Dose Range (mg/kg) Vehicle
Mouse Intraperitoneal (i.p.) 5 - 20 10% DMSO, 40% PEG300, 50% Saline
Mouse Oral (p.o.) 10 - 50 0.5% Methylcellulose in sterile water
Rat Intravenous (i.v.) 1 - 5 5% Solutol HS 15 in saline

| Rat | Intrathecal (i.t.) | 10 - 50 µg | Artificial Cerebrospinal Fluid (aCSF) |

Q4: What is the proposed mechanism of action for this compound?

A4: this compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. TRPM3 is a non-selective cation channel activated by heat and chemical agonists like pregnenolone sulfate. By blocking this channel on nociceptive neurons, this compound is hypothesized to reduce the signaling cascade that leads to the sensation of pain, particularly in response to thermal stimuli.

Experimental Protocols

Protocol 1: Hot Plate Analgesia Assay

This protocol outlines the standard procedure for assessing thermal nociception in rodents using this compound.

Experimental Workflow for Hot Plate Assay

start Start: Animal Acclimatization (30 min in testing room) baseline 1. Measure Baseline Latency (Place mouse on 55°C plate, record time to paw lick/jump) start->baseline cutoff Cutoff Time? (e.g., 30 seconds) baseline->cutoff administer 2. Administer Compound (this compound, Vehicle, or Positive Control) cutoff->administer Latency < Cutoff wait 3. Wait for Tmax (e.g., 30 min for i.p. injection) administer->wait test 4. Measure Post-Treatment Latency wait->test analyze 5. Analyze Data (Calculate % MPE) test->analyze end End analyze->end

Caption: Step-by-step workflow for the rodent hot plate analgesia assay.

Methodology:

  • Acclimatization: Allow animals to acclimatize to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement:

    • Set the surface temperature of the hot plate apparatus to a constant 55.0 ± 0.2 °C.

    • Gently place the animal on the hot plate and immediately start a timer.

    • Observe the animal for nociceptive responses, typically paw licking, shaking, or jumping.

    • Stop the timer at the first clear sign of a response and record this as the baseline latency.

    • Crucially , remove the animal immediately if no response is observed by the pre-determined cutoff time (e.g., 30 seconds) to prevent tissue damage.

  • Compound Administration:

    • Group animals and administer the appropriate compound (this compound, vehicle, or positive control like morphine) via the desired route (e.g., i.p.).

  • Post-Treatment Measurement:

    • At a pre-determined time point post-administration (e.g., 30, 60, 90 minutes), repeat the latency measurement as described in step 2.

  • Data Analysis:

    • Calculate the percent Maximum Possible Effect (%MPE) for each animal using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cutoff Time - Baseline Latency)] * 100

    • Analyze the results using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Technical Support Center: Interleukin-33 (IL-33) In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Interleukin-33 (IL-33) in in vivo experiments. We address common pitfalls and provide detailed methodologies to help ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the difference between full-length and mature IL-33, and which one should I use for my in vivo experiments?

A1: Full-length IL-33 is the precursor form of the cytokine, while mature IL-33 has been proteolytically cleaved.[1][2] Both forms have been shown to be biologically active in vivo, but they can have different effects.[3][4] Mature IL-33 is generally more potent in inducing Th2-associated responses, such as eosinophilia and goblet cell hyperplasia, in an ST2 receptor-dependent manner.[1][2] In contrast, full-length IL-33 can promote inflammation, including lymphocyte and neutrophil infiltration, partially independently of the ST2 receptor.[1][2][3] The choice between the two depends on your specific research question. If you are studying Th2-mediated allergic inflammation, mature IL-33 is likely the better choice. If you are investigating broader inflammatory responses, full-length IL-33 may be more relevant.

Q2: I am observing inconsistent or paradoxical effects with IL-33 in my in vivo model. What could be the cause?

A2: IL-33 is known to have paradoxical roles, exhibiting both pro- and anti-inflammatory effects depending on the context, such as the specific disease model, the timing of administration, and the immune cells involved.[5][6][7] For example, in colorectal carcinogenesis, IL-33 has been shown to both promote and suppress tumor development.[5] This duality is influenced by its effect on various immune cells, including T regulatory cells (Tregs), CD8+ T cells, and eosinophils.[5][6] To troubleshoot, it is crucial to carefully characterize the immune cell populations in your model and consider the specific microenvironment of the tissue you are studying.

Q3: What are some key considerations for the stability and handling of recombinant IL-33?

A3: Recombinant IL-33, like many cytokines, requires careful handling to maintain its bioactivity. Lyophilized protein is generally stable for at least a year when stored at -70°C.[8] Upon reconstitution, it can be stored in working aliquots at 2-8°C for a month or at -20°C for up to six months with a carrier protein.[8] It is important to avoid repeated freeze-thaw cycles.[8] The bioactivity of your recombinant IL-33 should be verified, for example, through an in vitro cell proliferation assay using a responsive cell line like murine D10S cells.[8]

Q4: How can I minimize variability in my IL-33 in vivo experiments?

A4: In vivo experiments are inherently variable. To minimize this, ensure you have a well-defined and consistent experimental protocol. This includes using a sufficient number of animals per group to achieve statistical power, randomizing animals into treatment groups, and blinding the investigators who are assessing the outcomes. The route and timing of IL-33 administration should be consistent across all animals in a treatment group. Additionally, consider the source and batch of your recombinant IL-33, as this can be a source of variability.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable phenotype after IL-33 administration. 1. Inactive recombinant IL-33: The protein may have lost its activity due to improper storage or handling. 2. Incorrect dose or administration route: The dose may be too low, or the administration route may not be optimal for the target tissue. 3. Unresponsive animal strain: The animal strain used may not be responsive to IL-33. 4. Timing of analysis: The time point for analysis may be too early or too late to observe the expected effect.1. Verify IL-33 activity: Test the bioactivity of your recombinant IL-33 in vitro. Purchase a new, validated batch if necessary. 2. Optimize dose and route: Conduct a dose-response study and consider different administration routes (e.g., intraperitoneal, intranasal, subcutaneous) based on literature for similar models. 3. Check literature for appropriate animal models: Ensure the chosen animal strain is known to be responsive to IL-33 in the context of your study. 4. Perform a time-course experiment: Analyze outcomes at multiple time points to capture the peak response.
High mortality in the IL-33 treated group. 1. Dose is too high: The administered dose of IL-33 may be causing excessive inflammation and toxicity. 2. Contamination of recombinant IL-33: The protein preparation may be contaminated with endotoxin.1. Reduce the dose: Perform a dose-ranging study to find a balance between efficacy and toxicity. 2. Use low-endotoxin recombinant protein: Ensure the recombinant IL-33 you are using has low endotoxin levels as specified by the manufacturer.
Unexpected or opposite effects observed (e.g., anti-inflammatory instead of pro-inflammatory). 1. Paradoxical role of IL-33: As mentioned in the FAQs, IL-33 can have dual roles depending on the model and context.[5][6][7] 2. Activation of regulatory pathways: IL-33 can induce regulatory T cells (Tregs) which can suppress inflammation.[5]1. Thoroughly characterize the immune response: Analyze the different immune cell populations (e.g., Th1, Th2, Tregs, myeloid cells) and cytokine profiles in your model. 2. Consult the literature: Review studies using similar models to understand the expected role of IL-33.

Quantitative Data from In Vivo IL-33 Experiments

The following tables summarize quantitative data from representative in vivo studies involving the administration of mature IL-33.

Table 1: Effect of Mature IL-33 on Splenomegaly and Blood Cell Counts in Mice

TreatmentSpleen Weight (mg)Blood Granulocytes (cells/µL)Blood Monocytes (cells/µL)Serum IL-5 (pg/mL)
PBS (Control)~100BaselineBaselineUndetectable
Mature IL-33 (forms 95-270, 99-270, or 109-270)>200IncreasedIncreasedIncreased

Data summarized from Lefrançais et al., 2012.[9] Mice were treated intraperitoneally daily for one week.

Table 2: Effect of Mature IL-33 on Pulmonary Inflammation in Mice

TreatmentPulmonary Eosinophilia (% of BAL cells)Goblet Cell HyperplasiaIL-4, IL-5, IL-13, IL-17, KC levels
ControlBaselineAbsentBaseline
Mature mouse IL-33~47-55%PresentIncreased

Data summarized from a study comparing full-length and mature mouse IL-33.[3][4]

Experimental Protocols

Protocol 1: Induction of Eosinophilia and Splenomegaly in Mice with Mature IL-33

This protocol is based on the methodology described by Lefrançais et al., 2012.[9]

  • Animal Model: Wild-type mice (e.g., BALB/c).

  • Reagent Preparation: Reconstitute lyophilized mature mouse IL-33 (e.g., forms 95-270, 99-270, or 109-270) in sterile, endotoxin-free phosphate-buffered saline (PBS) to the desired concentration.

  • Administration:

    • Route: Intraperitoneal (i.p.) injection.

    • Dose: Administer the desired dose of mature IL-33. A typical dose might be in the range of 0.1-1 µg per mouse. A pilot study is recommended to determine the optimal dose for your specific model.

    • Schedule: Inject the mice daily for 7 consecutive days.

  • Endpoint Analysis:

    • On day 8, collect blood for serum cytokine analysis (e.g., IL-5).

    • Euthanize mice and harvest spleens to measure spleen weight.

    • Collect blood for complete blood counts to determine granulocyte and monocyte numbers.

    • Perform histological analysis of tissues like the intestine to assess for goblet cell hyperplasia.[9]

Visualizations

Signaling Pathways and Experimental Workflows

IL33_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus IL-33 IL-33 ST2 ST2 IL-33->ST2 Binds IL1RAcP IL1RAcP ST2->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPKs MAPKs (ERK, p38, JNK) TRAF6->MAPKs NF-kB NF-κB TRAF6->NF-kB AP1 AP-1 MAPKs->AP1 Gene_Expression Inflammatory Gene Expression NF-kB->Gene_Expression AP1->Gene_Expression

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Acclimation Animal Acclimation Randomization Group Randomization Animal_Acclimation->Randomization Reagent_Prep Recombinant IL-33 Preparation IL33_Admin IL-33 Administration (e.g., i.p., daily) Reagent_Prep->IL33_Admin Randomization->IL33_Admin Control_Admin Vehicle Control Administration Randomization->Control_Admin Monitoring Daily Monitoring (Weight, Clinical Signs) IL33_Admin->Monitoring Control_Admin->Monitoring Sacrifice Euthanasia & Sample Collection Monitoring->Sacrifice Blood_Analysis Blood Analysis (CBC, Cytokines) Sacrifice->Blood_Analysis Tissue_Analysis Tissue Analysis (Histology, Spleen Weight) Sacrifice->Tissue_Analysis Data_Analysis Statistical Analysis Blood_Analysis->Data_Analysis Tissue_Analysis->Data_Analysis

References

Technical Support Center: Adjusting RE-33 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: RE-33 is a hypothetical novel kinase inhibitor used here for illustrative purposes. The protocols and guidance provided are based on general principles for optimizing the in vitro concentration of new chemical entities.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for testing this compound?

A common starting point for a novel compound like this compound is to test a broad range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar).[1] A standard approach is to perform a dose-response experiment with concentrations such as 0.01 µM, 0.1 µM, 1 µM, 10 µM, and 100 µM to identify a preliminary effective range.

Q2: How long should I expose my cells to this compound before assessing viability?

The optimal exposure time depends on this compound's mechanism of action and the cell line's doubling time. A time-course experiment is highly recommended.[1] Typical time points to assess are 24, 48, and 72 hours to determine when the compound elicits its maximal effect without causing secondary effects due to prolonged incubation.

Q3: What is an IC50 value and why is it important for this compound?

The IC50 (half-maximal inhibitory concentration) is the concentration of this compound required to inhibit a biological process, such as cell growth, by 50%.[2][3] It is a standard measure of a compound's potency.[2] Determining the IC50 allows you to compare the effectiveness of this compound across different cell lines and against other compounds.

Q4: How can I differentiate between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect of this compound?

A standard viability assay measures the number of live cells at a single time point. To distinguish between cytotoxicity and a cytostatic effect, you can:

  • Perform cell counts at the beginning and end of the treatment period using a method like Trypan Blue exclusion.[4] A cytostatic agent will result in a cell number similar to the starting number, while a cytotoxic agent will lead to a decrease.

  • Use a specific cytotoxicity assay that measures markers of cell death, such as the release of lactate dehydrogenase (LDH).[4][5]

  • Conduct a cell cycle analysis to see if this compound causes cells to arrest in a specific phase of the cell cycle.[4]

Troubleshooting Guide

Problem IDIssue DescriptionPotential Cause(s)Suggested Solution(s)
RE33-V-01 No effect on cell viability, even at high concentrations. 1. Cell Line Resistance: The chosen cell line may lack the specific kinase target of this compound or have compensatory signaling pathways.[4][6] 2. Short Incubation Time: The treatment duration may be too short to induce a measurable effect.[1][4] 3. Compound Inactivity: The compound may have degraded or is not biologically active.1. Verify Target Expression: Confirm that your cell line expresses the intended target of this compound. 2. Increase Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours).[4] 3. Test in a Sensitive Cell Line: Use a positive control cell line known to be sensitive to similar inhibitors.
RE33-V-02 Excessive cell death, even at the lowest concentrations. 1. High Compound Potency: this compound may be highly potent in your specific cell model. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[1] 3. Incorrect Dilution: Errors in serial dilution may lead to higher-than-intended concentrations.1. Lower the Concentration Range: Test concentrations in the nanomolar (nM) or even picomolar (pM) range. 2. Check Solvent Concentration: Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5% for DMSO).[4] 3. Prepare Fresh Dilutions: Carefully prepare new serial dilutions from a fresh stock solution.
RE33-V-03 High variability between replicate wells. 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate.[1] 2. Edge Effects: Evaporation in the outer wells of the plate can concentrate the compound.[1] 3. Incomplete Compound Solubilization: The compound may not be fully dissolved, leading to uneven distribution.[4]1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating. 2. Minimize Edge Effects: Avoid using the outermost wells for experimental data; fill them with sterile PBS or media to maintain humidity.[1] 3. Ensure Complete Dissolution: Vortex the compound stock and dilutions thoroughly before adding to the wells.
RE33-V-04 Precipitate forms in the media after adding this compound. 1. Poor Solubility: this compound may have low solubility in the aqueous culture medium, especially at higher concentrations.[4] 2. Interaction with Media Components: The compound may react with proteins or other components in the serum.1. Check Final Solvent Concentration: Ensure it is sufficient to maintain solubility. 2. Test in Serum-Free Media: Briefly expose cells to the compound in serum-free media to see if precipitation is serum-dependent (note: this may alter cell health). 3. Consult Compound Datasheet: Review the solubility information provided by the manufacturer.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

This table summarizes the 50% inhibitory concentration (IC50) values for this compound after a 48-hour treatment period.

Cell LineCancer TypeTarget Kinase ExpressionIC50 (µM)
MCF-7 Breast CancerHigh0.58
A549 Lung CancerModerate2.15
HT-29 Colon CancerHigh0.89
U-87 MG GlioblastomaLow> 50

Table 2: Time-Dependent Effect of this compound on MCF-7 Cell Viability

This table shows the percentage of viable MCF-7 cells after treatment with different concentrations of this compound for 24, 48, and 72 hours.

This compound Conc. (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle) 100%100%100%
0.1 92%85%78%
0.5 75%52%45%
1.0 61%38%29%
10.0 15%8%5%

Experimental Protocols & Visualizations

Protocol 1: Determining the IC50 of this compound using the MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7] Live cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8][9]

Workflow for IC50 Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Single-Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate prep_re33 Prepare Serial Dilutions of this compound add_re33 Add this compound Dilutions to Wells prep_re33->add_re33 seed_plate->add_re33 incubate Incubate for Desired Time (e.g., 48h) add_re33->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_sol Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_sol read_abs Read Absorbance (570 nm) add_sol->read_abs calc_via Calculate % Viability read_abs->calc_via plot_curve Plot Dose-Response Curve calc_via->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining the IC50 value of this compound.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations (including a vehicle-only control).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8][10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11] Mix gently on an orbital shaker.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9][10]

  • Calculation: Calculate the percentage viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.[12]

Protocol 2: Assessing Cell Viability with Trypan Blue Exclusion

This method is based on the principle that live cells with intact membranes exclude the Trypan Blue dye, while dead cells with compromised membranes take it up and appear blue.[13][14][15]

Methodology:

  • Prepare Cell Suspension: After treating cells with this compound for the desired time, collect both adherent and floating cells and create a single-cell suspension.

  • Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (a 1:1 ratio).[13][14]

  • Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature.[14][15] Avoid waiting longer than 5 minutes, as this can lead to viable cells taking up the dye.[15]

  • Counting: Load 10 µL of the mixture into a hemocytometer.

  • Microscopy: Under a light microscope, count the number of live (clear) and dead (blue) cells in the four large corner squares of the hemocytometer grid.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viable Cells = (Number of Live Cells / Total Number of Cells) x 100[13]

Hypothetical Signaling Pathway Targeted by this compound

As a hypothetical kinase inhibitor, this compound could target a key pathway involved in cancer cell proliferation and survival, such as the Receptor Tyrosine Kinase (RTK) pathway.[16]

G cluster_pathway RTK Signaling Pathway cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RE33 This compound RE33->RTK Inhibits

Caption: this compound as an inhibitor of Receptor Tyrosine Kinase (RTK) signaling.

References

Minimizing RE-33 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Minimizing RE-33 Degradation in Solution

This technical support center is intended for researchers, scientists, and drug development professionals to address common stability issues with the small molecule inhibitor this compound in solution. The following information provides essential guidance on storage, handling, and troubleshooting to ensure experimental integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in experimental solutions?

A1: The instability of this compound in aqueous solutions is primarily driven by several factors. The most common reasons include pH-catalyzed hydrolysis, oxidation, and exposure to light (photolytic degradation).[1] Elevated temperatures can accelerate all of these degradation processes.[1][2][3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For initial stock solutions, a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO) is recommended. Ensure the DMSO is anhydrous, as it is hygroscopic and can absorb atmospheric moisture, which may compromise the long-term stability of this compound.[4]

Q3: How should I properly store my this compound stock and working solutions?

A3: Proper storage is critical for maintaining the integrity of this compound.[4]

  • Lyophilized Powder: Store at -20°C or below in a desiccated, dark environment.[5][6]

  • Stock Solutions (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[7]

  • Aqueous Working Solutions: These are the most susceptible to degradation and should be prepared fresh for each experiment.[7] Do not store diluted aqueous solutions for extended periods.

Q4: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?

A4: Yes, repeated freeze-thaw cycles should be avoided. Each cycle can introduce atmospheric moisture into the DMSO stock, potentially leading to hydrolysis of this compound.[4] It is best practice to aliquot stock solutions into smaller, single-use volumes.[5][7]

Q5: Is this compound sensitive to light?

A5: Yes, this compound is photosensitive. Exposure to light, especially UV light, can initiate photolytic degradation.[1] Always store this compound powder and solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[6][7][8]

Troubleshooting Guide

Problem: I am observing a progressive loss of this compound's biological activity in my multi-day cell culture experiment.

  • Potential Cause 1: Instability in Culture Medium. this compound may degrade with prolonged incubation at 37°C in the complex environment of cell culture media.[7] Components within the media or serum could be contributing to this degradation.[9]

    • Solution: Increase the frequency of media changes to replenish the concentration of active this compound.[7] If experimentally feasible, perform a time-course experiment to quantify the rate of degradation in your specific medium.[4]

  • Potential Cause 2: Adsorption to Labware. Hydrophobic compounds like this compound can adsorb to the surface of standard plastic labware, reducing the effective concentration available to the cells.[7]

    • Solution: Switch to low-protein-binding microplates and tubes for your experiments.[7] You can also include a control experiment without cells to measure the loss of compound due to non-specific binding.[9]

  • Potential Cause 3: Enzymatic Degradation. Cells may actively metabolize this compound, converting it into inactive forms.[7]

    • Solution: Analyze cell lysates in addition to the supernatant to determine the extent of cellular uptake and metabolism. This often requires analytical methods like LC-MS.

Problem: My this compound solution has changed color or a precipitate has formed.

  • Potential Cause 1: Degradation. A change in color can be an indicator of chemical degradation, often due to oxidation.

    • Solution: Discard the solution. Do not use solutions that show visual signs of degradation. Prepare a fresh stock from lyophilized powder.

  • Potential Cause 2: Precipitation. If a precipitate is observed after diluting a DMSO stock into an aqueous buffer, this compound may have exceeded its aqueous solubility limit.[4]

    • Solution: Do not use a solution that contains a precipitate.[4] Try lowering the final concentration of this compound in your assay. Gentle warming to 37°C and vortexing may help, but if precipitation persists, the concentration is too high for that specific buffer system.[7]

Data Presentation: this compound Stability

The following tables summarize the results of internal forced degradation studies to guide experimental design.

Table 1: Stability of this compound (10 µM) in Different Buffer Systems at 37°C

Buffer System (pH 7.4)% Remaining after 8 hours% Remaining after 24 hours
PBS91 ± 4%78 ± 5%
DMEM + 10% FBS85 ± 6%62 ± 7%
RPMI + 10% FBS82 ± 5%55 ± 8%

Data represents the mean ± standard deviation from three independent experiments, quantified by HPLC-MS.

Table 2: Effect of Temperature and Light on this compound (10 µM) in PBS (pH 7.4) over 48 hours

Condition% Remaining after 48 hours
4°C, Protected from Light95 ± 3%
25°C, Protected from Light65 ± 6%
25°C, Exposed to Ambient Light45 ± 8%
37°C, Protected from Light51 ± 7%

Data highlights the critical importance of low temperatures and light protection for storing aqueous solutions, even for short periods.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions using HPLC analysis.

1. Objective: To identify key factors (pH, temperature, oxidation) that contribute to the degradation of this compound and to determine its degradation rate.

2. Materials:

  • This compound Lyophilized Powder

  • Anhydrous DMSO

  • Buffers: pH 4.0 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate)

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • HPLC system with UV or MS detector

  • Low-protein-binding tubes/vials

3. Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 50 µM in each of the following solutions:

    • pH 4.0 Buffer

    • pH 7.4 Buffer

    • pH 9.0 Buffer

    • pH 7.4 Buffer + 3% H₂O₂ (to test oxidative stability)

    • Deionized Water

  • Incubation:

    • For each condition, prepare multiple aliquots.

    • Incubate one set of aliquots at 40°C (accelerated degradation) and another at 25°C (room temperature).[10]

    • Protect all samples from light.

  • Time Points: Collect samples at initial time (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours). Immediately quench any reaction by freezing at -80°C or by mixing with a cold organic solvent (e.g., acetonitrile) if compatible with your analytical method.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of this compound remaining at each time point by comparing its peak area to the peak area at t=0.

4. Data Interpretation: Plot the percentage of this compound remaining versus time for each condition. This will help identify the conditions under which this compound is least stable and allows for the calculation of degradation kinetics.

Visualizations

RE33_Degradation_Pathways cluster_conditions Degradation Factors cluster_pathways Primary Degradation Pathways RE33_Solution This compound in Aqueous Solution Hydrolysis Hydrolysis Oxidation Oxidation Photolysis Photolysis Temp High Temp (>25°C) Temp->Hydrolysis Accelerates Temp->Oxidation Accelerates Light UV/Ambient Light Light->Photolysis Initiates pH Non-neutral pH (<6 or >8) pH->Hydrolysis Catalyzes Oxygen Dissolved O₂ Oxidizing Agents Oxygen->Oxidation Initiates Degraded Inactive Degradants Hydrolysis->Degraded Oxidation->Degraded Photolysis->Degraded

Caption: Key environmental factors and the resulting degradation pathways for this compound in solution.

Troubleshooting_Workflow Start Problem: Loss of this compound Activity Check_Storage Review Storage Conditions: - Stored at -80°C? - Aliquoted? - Protected from light? Start->Check_Storage Prep_Fresh Prepare Fresh Stock and Working Solutions Check_Storage->Prep_Fresh Test_Activity Re-run Experiment Prep_Fresh->Test_Activity Problem_Solved Problem Resolved Test_Activity->Problem_Solved Yes Problem_Persists Problem Persists Test_Activity->Problem_Persists No Degradation_Assay Perform Stability Assay in Experimental Medium (See Protocol 1) Problem_Persists->Degradation_Assay Binding_Assay Test for Adsorption to Labware (Use low-binding plates) Problem_Persists->Binding_Assay

Caption: A logical workflow for troubleshooting unexpected loss of this compound activity.

References

Technical Support Center: RE-33 Experiment Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide addresses common issues regarding the reproducibility of the RE-33 experiment. Given that this compound is a designation for studying the Interleukin-33 (IL-33) signaling pathway, this document will focus on troubleshooting experiments within this context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in our this compound (IL-33 induced) cytokine production assays between experiments. What are the potential causes?

A1: High variability in cytokine production assays is a common issue. Several factors could be contributing to this lack of reproducibility:

  • Cell Line Health and Passage Number:

    • Issue: Cells, such as macrophages or endothelial cells, can lose their responsiveness to IL-33 stimulation over multiple passages. Senescent or unhealthy cells will exhibit altered signaling responses.

    • Troubleshooting:

      • Always use cells within a consistent and low passage number range.

      • Regularly check for mycoplasma contamination.

      • Ensure consistent cell seeding density across all experiments.

  • Reagent Quality and Consistency:

    • Issue: The biological activity of recombinant IL-33 can vary between lots and manufacturers. Similarly, the quality of antibodies used for detection (e.g., in ELISA) is critical.

    • Troubleshooting:

      • Aliquot recombinant IL-33 upon receipt to avoid multiple freeze-thaw cycles.

      • Test each new lot of IL-33 and antibodies for activity and specificity before use in critical experiments.

      • Use fresh media and supplements for each experiment.

  • Assay Protocol Deviations:

    • Issue: Minor deviations in incubation times, washing steps, or temperature can significantly impact results.

    • Troubleshooting:

      • Maintain a detailed and standardized written protocol.

      • Ensure all users are trained on the same protocol.

      • Use calibrated equipment (pipettes, incubators, plate readers).

Q2: Our Western blot analysis for downstream targets of the this compound (IL-33) pathway, such as phosphorylated MAP kinases, shows inconsistent results. How can we improve this?

A2: Inconsistent Western blot results for signaling proteins often stem from the timing of cell lysis and protein handling.

  • Stimulation and Lysis Timing:

    • Issue: The phosphorylation of signaling molecules like p38 and JNK is often transient, peaking at specific time points after IL-33 stimulation.[1]

    • Troubleshooting:

      • Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to determine the peak phosphorylation of your target protein in your specific cell system.

      • Ensure rapid and consistent cell lysis at the designated time points. Keep samples on ice to inhibit phosphatase and protease activity.

  • Protein Extraction and Handling:

    • Issue: Degradation or dephosphorylation of target proteins can occur during sample preparation.

    • Troubleshooting:

      • Always use lysis buffers containing fresh phosphatase and protease inhibitors.

      • Quantify protein concentration accurately using a reliable method (e.g., BCA assay) to ensure equal loading.

      • Store lysates at -80°C for long-term use.

Quantitative Data Summary

The following table summarizes expected quantitative outcomes for key assays in a typical this compound (IL-33) experiment. These values are illustrative and may vary depending on the cell type and specific experimental conditions.

ParameterAssay TypeCell TypeExpected Outcome (Stimulated vs. Control)Key Considerations
TNF-α Production ELISABone Marrow-Derived Macrophages5-10 fold increaseStimulation with 20 ng/mL IL-33 for 24 hours.
p38 MAPK Phosphorylation Western BlotHuman Umbilical Vein Endothelial Cells (HUVECs)Peak phosphorylation at 15-30 minutesSerum-starve cells prior to stimulation.
NF-κB Activation Luciferase Reporter AssayHEK293T cells co-transfected with ST2 and IL-1RAcP3-8 fold increase in luciferase activityCo-transfection efficiency is critical.
IL-5 and IL-13 Secretion Multiplex AssayType 2 Innate Lymphoid Cells (ILC2s)Significant increase over baselineILC2s require co-stimulation with IL-2 and IL-7.

Experimental Protocols

Protocol 1: In Vitro IL-33 Stimulation of Macrophages for Cytokine Analysis
  • Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Stimulation: The following day, replace the medium with fresh RPMI-1640 containing 10% FBS. Stimulate the cells with recombinant human IL-33 at a final concentration of 20 ng/mL. Use a vehicle control (e.g., PBS with 0.1% BSA).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

  • Analysis: Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Protocol 2: Western Blot for Phosphorylated p38 MAPK
  • Cell Culture and Starvation: Culture HUVECs to 80-90% confluency. Prior to stimulation, serum-starve the cells for 4-6 hours in basal medium.

  • Time-Course Stimulation: Stimulate the cells with 20 ng/mL of IL-33 for a time-course of 0, 5, 15, 30, and 60 minutes.

  • Cell Lysis: At each time point, immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total p38 MAPK as a loading control.

Visualizations

Signaling Pathway

RE33_Signaling_Pathway cluster_receptor IL33 IL-33 ST2 ST2 (IL1RL1) IL33->ST2 Binds IL1RAcP IL-1RAcP ST2->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK NFkB NF-κB TRAF6->NFkB Cytokines Cytokine Production MAPK->Cytokines NFkB->Cytokines

Caption: Simplified signaling pathway of IL-33 (this compound).

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Not Reproducible CheckReagents Verify Reagent Quality (IL-33, Antibodies, Media) Start->CheckReagents CheckCells Assess Cell Health (Passage #, Mycoplasma) CheckReagents->CheckCells Reagents OK NewReagents Order and Validate New Reagents CheckReagents->NewReagents Issue Found CheckProtocol Review Protocol Execution (Timing, Pipetting, Incubation) CheckCells->CheckProtocol Cells OK NewCells Thaw New Vial of Cells CheckCells->NewCells Issue Found OptimizeAssay Optimize Assay Parameters (Time-course, Titration) CheckProtocol->OptimizeAssay Protocol OK Standardize Standardize Protocol and Training CheckProtocol->Standardize Issue Found End Reproducibility Improved OptimizeAssay->End Standardize->CheckProtocol NewReagents->CheckReagents NewCells->CheckCells

Caption: A logical workflow for troubleshooting irreproducible results.

References

Technical Support Center: RE-33 Administration & Equipment Calibration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for the successful administration of RE-33 in experimental settings. It includes frequently asked questions, detailed troubleshooting protocols, and essential data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound? A1: For initial stock solutions, it is highly recommended to use dimethyl sulfoxide (DMSO). For subsequent dilutions into aqueous media for cell culture experiments, ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cellular stress.

Q2: How should this compound be stored to ensure stability? A2: this compound is light-sensitive and should be stored in amber vials or tubes wrapped in aluminum foil. For long-term storage, a desiccated environment at -20°C is optimal. Short-term storage (up to one week) at 4°C is acceptable for solutions in active use.

Q3: Can I use a standard pipette for this compound administration in my in vitro experiments? A3: While manual pipetting can be used for static dosing, for dynamic-flow experiments or to ensure maximum consistency, a calibrated syringe pump or micro-infusion pump is recommended. This minimizes variability and ensures a constant concentration over time.

Q4: What is the primary mechanism of action for this compound? A4: this compound is a potent and selective inhibitor of the Kinase-X (KX) protein. It functions by competitively binding to the ATP-binding site of KX, thereby preventing the phosphorylation of downstream substrates in the GFY signaling pathway.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the GFY/KX signaling pathway and the general experimental workflow for this compound administration.

GFY_KX_Pathway cluster_cell Cell Membrane receptor GFY Receptor kx Kinase-X (KX) receptor->kx downstream Downstream Substrates kx->downstream response Cellular Response (e.g., Proliferation) downstream->response GFY Growth Factor Y (GFY) GFY->receptor RE33 This compound RE33->kx Experimental_Workflow prep 1. Prepare this compound Stock and Working Solutions calib 2. Calibrate Syringe Pump (See Protocol Below) prep->calib load 3. Load Syringe with This compound Working Solution calib->load setup 4. Set Up Experimental System (e.g., Cell Culture Chamber) load->setup admin 5. Initiate Administration via Syringe Pump setup->admin monitor 6. Monitor Experiment and Collect Data admin->monitor analyze 7. Analyze Results monitor->analyze Troubleshooting_Inconsistency start Inconsistent Experimental Results Observed check_solution Was a fresh working solution prepared for each experiment from a single-use aliquot? start->check_solution sol_yes Yes check_solution->sol_yes sol_no No check_solution->sol_no check_pump Was the syringe pump re-calibrated before starting the new experiment? pump_yes Yes check_pump->pump_yes pump_no No check_pump->pump_no check_cells Are the cells at a consistent passage number and confluency? cells_yes Yes check_cells->cells_yes cells_no No check_cells->cells_no sol_yes->check_pump remedy_solution Action: Discard old solutions. Use fresh, single-use aliquots for each experiment. sol_no->remedy_solution pump_yes->check_cells remedy_pump Action: Recalibrate pump using the gravimetric method. (See Protocol 2) pump_no->remedy_pump investigate_further Contact Technical Support for further assistance. cells_yes->investigate_further remedy_cells Action: Standardize cell culture practice. Use cells within a narrow passage range. cells_no->remedy_cells

Validation & Comparative

Validating the Analgesic Effects of RE-33 in vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo analgesic effects of the novel compound RE-33, an andrographolide derivative (3,19-isopropylidenyl-andrographolide), against the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The data presented herein is derived from key preclinical pain models, offering a clear validation of this compound's analgesic potential.

Comparative Analgesic Efficacy: this compound vs. Diclofenac

The analgesic properties of this compound were evaluated in two standard murine pain models: the acetic acid-induced writhing test for peripheral analgesia and the hot plate test for central analgesia.[1][2] The results are summarized below, demonstrating this compound's potent activity in comparison to Diclofenac.

Compound Dose (mg/kg, i.p.) Analgesic Model Efficacy (% Inhibition of Writhing) Latency to Response (Hot Plate Test)
This compound 4Acetic Acid-Induced WrithingSignificant reduction in writhing (p < 0.05)[3]Significant increase in latency[1]
Diclofenac 20Acetic Acid-Induced WrithingSignificant reduction in writhing (p < 0.05)[3]Not typically assessed in this model
Control 5% DMSOAcetic Acid-Induced WrithingBaseline writhing response[3]Baseline latency

Note: Specific quantitative values for the percentage of inhibition and latency times beyond statistical significance were not fully detailed in the provided search results.

Experimental Protocols

Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity by inducing visceral pain.[4][5]

  • Animals: Male ICR mice.[1]

  • Procedure:

    • Animals are divided into three groups: control (vehicle), this compound (4 mg/kg), and Diclofenac (20 mg/kg).[2][3]

    • The respective compounds or vehicle (5% DMSO) are administered via intraperitoneal (i.p.) injection.[3]

    • After a set pre-treatment time (e.g., 30 minutes), a 1% acetic acid solution is injected i.p. to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).[3][4]

    • The number of writhes is counted for a specific duration (e.g., over 45 minutes, observed in 5-minute intervals) following the acetic acid injection.[3]

  • Endpoint: A significant reduction in the number of writhes in the treated groups compared to the control group indicates analgesic activity.[3]

Hot Plate Test

This method is employed to evaluate central analgesic effects by measuring the reaction time to a thermal stimulus.[6][7]

  • Animals: Male ICR mice.[1]

  • Procedure:

    • Animals are divided into treatment and control groups.

    • The test compound (this compound at 4 mg/kg, i.p.) or vehicle is administered.[1]

    • At various time points post-administration, each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55°C).[8]

    • The latency to the first sign of a pain response (e.g., paw licking, jumping) is recorded. A cut-off time is established to prevent tissue damage.[6][8]

  • Endpoint: A significant increase in the latency to respond to the thermal stimulus in the treated group compared to the control group suggests a central analgesic effect.[1]

Visualizing the Mechanism of Action

The Cyclooxygenase (COX) Pathway

Diclofenac, the comparator drug, exerts its analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of pain and inflammation.[9][10] While the precise mechanism of this compound is under investigation, its efficacy in the writhing test suggests potential interaction with this or related inflammatory pathways.

COX_Pathway cluster_membrane Cell Membrane Cell_Membrane_Phospholipids Cell Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid releases COX1_COX2 COX-1 & COX-2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1_COX2->Prostaglandin_H2 converts to Prostaglandins_Thromboxane Prostaglandins (PGE2, PGI2, etc.) & Thromboxane (TXA2) Prostaglandin_H2->Prostaglandins_Thromboxane further metabolized to Pain_Inflammation Pain & Inflammation Prostaglandins_Thromboxane->Pain_Inflammation Platelet_Aggregation Platelet Aggregation Prostaglandins_Thromboxane->Platelet_Aggregation Stomach_Protection Stomach Protection (via COX-1) Prostaglandins_Thromboxane->Stomach_Protection

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental Workflow: Acetic Acid-Induced Writhing Test

The following diagram illustrates the procedural flow for assessing the peripheral analgesic effects of this compound.

Writhing_Test_Workflow Animal_Acclimatization Animal Acclimatization (Male ICR Mice) Grouping Grouping (Control, this compound, Diclofenac) Animal_Acclimatization->Grouping Drug_Administration Drug Administration (i.p. injection) Grouping->Drug_Administration Pre_treatment_Period 30-minute Pre-treatment Period Drug_Administration->Pre_treatment_Period Acetic_Acid_Injection 1% Acetic Acid Injection (i.p.) Pre_treatment_Period->Acetic_Acid_Injection Observation Observation Period (Count Writhing Responses for 45 min) Acetic_Acid_Injection->Observation Data_Analysis Data Analysis (Compare writhes vs. Control) Observation->Data_Analysis

Caption: Workflow for the acetic acid-induced writhing test.

References

Comparative Analysis of Cyclobenzaprine (RE-33) and Other Muscle Relaxants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the efficacy, mechanisms, and experimental evaluation of leading skeletal muscle relaxants, with a focus on Cyclobenzaprine, a compound identified by the imprint RE-33 on certain formulations. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of commonly prescribed muscle relaxants, supported by experimental data and methodological insights.

Introduction to Skeletal Muscle Relaxants

Skeletal muscle relaxants are a diverse group of drugs used to treat muscle spasticity and musculoskeletal spasms.[1][2] They are broadly categorized into two groups: antispasmodics, which act on the central nervous system to reduce muscle spasms, and antispastics, which act on the spinal cord or directly on the skeletal muscle to alleviate spasticity.[3][4][5] This guide will focus on centrally acting muscle relaxants, including Cyclobenzaprine (this compound), and compare their pharmacological profiles.

Comparative Efficacy and Safety

The choice of a skeletal muscle relaxant is often guided by its side-effect profile, patient preference, and potential for abuse, as comparative efficacy data have not consistently shown one to be superior to another.[6]

Cyclobenzaprine (this compound) , a well-studied muscle relaxant, has consistently been found to be effective for various musculoskeletal conditions.[6] However, it is associated with significant drowsiness and dizziness.[6][7]

Other commonly used muscle relaxants include:

  • Baclofen: Considered as effective as diazepam in reducing spasticity but with less sedation.[2]

  • Tizanidine: Roughly equivalent in efficacy to baclofen for spasticity, but may cause more dry mouth.[1] Its sedative properties can be beneficial for patients with insomnia due to severe muscle spasms.[6]

  • Carisoprodol, Orphenadrine, and Tizanidine: Have demonstrated effectiveness compared to placebo in treating musculoskeletal conditions.[1]

  • Metaxalone and Methocarbamol: Are considered less sedating, though evidence for their effectiveness is more limited.[6]

  • Dantrolene: Acts directly on the muscle and is thought to have fewer central nervous system side effects.[5][8] However, it has been associated with rare, serious hepatotoxicity.[1]

  • Diazepam: A benzodiazepine effective for muscle spasms of almost any origin, but it produces significant sedation.[2]

A systematic review and meta-analysis of studies on non-specific low back pain found that non-benzodiazepine antispasmodics were associated with a reduction in pain intensity at two weeks or less compared to a control group.[9][10] However, the certainty of this evidence was rated as very low.[9][10]

Quantitative Comparison of Muscle Relaxants

DrugCommon Brand Name(s)Typical Dosage for Muscle SpasmCommon Side Effects
Cyclobenzaprine (this compound) Flexeril, Amrix5 to 10 mg three times a dayDrowsiness, dry mouth, dizziness[7][11]
Baclofen Lioresal5 mg three times a day, may be titrated upDrowsiness, dizziness, weakness, fatigue[5]
Tizanidine Zanaflex2 to 4 mg every 6 to 8 hoursDry mouth, drowsiness, dizziness, weakness[1]
Carisoprodol Soma250 to 350 mg three times a day and at bedtimeDrowsiness, dizziness, headache[4]
Orphenadrine Norflex100 mg twice a dayDry mouth, blurred vision, dizziness, drowsiness
Metaxalone Skelaxin800 mg three to four times a dayDrowsiness, dizziness, headache, nausea[4]
Methocarbamol Robaxin1500 mg four times a day for 2-3 days, then 750-1000 mg four times a dayDrowsiness, dizziness, lightheadedness
Dantrolene Dantrium25 mg once daily, may be titrated upMuscle weakness, drowsiness, dizziness, diarrhea[5]
Diazepam Valium2 to 10 mg three or four times a dayDrowsiness, fatigue, muscle weakness, ataxia[4]

Dosages are general guidelines and may vary based on the patient's condition and response. Please refer to official prescribing information for detailed dosage instructions.

Mechanism of Action

The precise mechanism of action for many centrally acting muscle relaxants, including Cyclobenzaprine, is not fully understood.[7] It is believed that they work by causing a sedative effect or by preventing nerves from sending pain signals to the brain.[3]

  • Cyclobenzaprine: Structurally similar to tricyclic antidepressants, it is thought to act on the brainstem to reduce tonic somatic motor activity.[7]

  • Baclofen: A GABAB receptor agonist, it inhibits the transmission of monosynaptic and polysynaptic reflexes at the spinal level.

  • Tizanidine: An alpha-2 adrenergic agonist, it reduces spasticity by increasing presynaptic inhibition of motor neurons.

  • Benzodiazepines (e.g., Diazepam): Enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[2]

  • Dantrolene: Acts directly on skeletal muscle by interfering with the release of calcium from the sarcoplasmic reticulum.[5][8]

Experimental Protocols for Evaluating Muscle Relaxants

The preclinical evaluation of muscle relaxants commonly involves in vivo animal models to assess their effects on muscle tone, motor coordination, and sedation.

Rotarod Test for Motor Coordination

This test is widely used to evaluate the effect of drugs on motor coordination and balance in rodents.

Protocol:

  • Apparatus: A rotating rod, typically with a diameter of 3-5 cm, divided into compartments to test multiple animals simultaneously. The speed of rotation can be fixed or accelerated.

  • Acclimation: Animals (mice or rats) are trained on the rotarod for a few days prior to the experiment to establish a baseline performance.

  • Drug Administration: The test compound (e.g., Cyclobenzaprine) or vehicle control is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • Testing: At predetermined time points after drug administration (e.g., 30, 60, 120 minutes), the animals are placed on the rotating rod.[12]

  • Measurement: The latency to fall from the rod is recorded. A decrease in the time spent on the rod compared to the baseline or vehicle-treated group indicates motor impairment and potential muscle relaxant activity.[13]

Grip Strength Test

This test measures the muscle strength of an animal, which can be affected by muscle relaxants.

Protocol:

  • Apparatus: A grip strength meter equipped with a wire grid or bar.

  • Procedure: The animal is held in a way that it grasps the grid or bar with its forelimbs or hindlimbs. The animal is then gently pulled backward until it releases its grip.

  • Measurement: The peak force exerted by the animal is recorded. A reduction in grip strength after drug administration suggests muscle weakness.

In Vivo Muscle Tone Evaluation

This method directly assesses the effect of a drug on skeletal muscle tone.

Protocol:

  • Animal Preparation: Anesthetized rats are immobilized, and a specific muscle (e.g., soleus) is exposed.

  • Measurement: A device is used to apply a perpendicular pressure to the muscle fibers, and the resulting deformation response force is recorded. This provides a measure of passive muscle tension.

  • Tetanic Contraction (Optional): Tetanic contractions can be induced by electrical stimulation to evaluate the drug's effect on muscle contractility.

  • Data Analysis: A decrease in the force required to deform the muscle or a reduction in the force of tetanic contraction after drug administration indicates a muscle relaxant effect.[14]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in muscle relaxation and its evaluation is crucial for a deeper understanding.

G Simplified Signaling Pathway of a Centrally Acting Muscle Relaxant cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System Brainstem Brainstem Spinal_Cord Spinal_Cord Brainstem->Spinal_Cord Motor_Neuron_Inhibition Motor_Neuron_Inhibition Spinal_Cord->Motor_Neuron_Inhibition Alpha_Motor_Neuron Alpha_Motor_Neuron Motor_Neuron_Inhibition->Alpha_Motor_Neuron Decreased Excitability Muscle_Fiber Muscle_Fiber Alpha_Motor_Neuron->Muscle_Fiber Reduced Firing Reduced_Muscle_Tone Reduced_Muscle_Tone Muscle_Fiber->Reduced_Muscle_Tone Muscle_Relaxant Muscle_Relaxant Muscle_Relaxant->Brainstem

Caption: Central mechanism of action for muscle relaxation.

G Experimental Workflow for Muscle Relaxant Comparison Animal_Acclimation Animal_Acclimation Baseline_Testing Baseline_Testing Animal_Acclimation->Baseline_Testing Drug_Administration Drug_Administration Baseline_Testing->Drug_Administration Post_Drug_Testing Post_Drug_Testing Drug_Administration->Post_Drug_Testing This compound vs. Other Relaxants vs. Vehicle Data_Analysis Data_Analysis Post_Drug_Testing->Data_Analysis Comparative_Report Comparative_Report Data_Analysis->Comparative_Report

Caption: Workflow for in vivo muscle relaxant studies.

G Logical Framework for Comparative Analysis Efficacy Efficacy Overall_Assessment Overall_Assessment Efficacy->Overall_Assessment Safety Safety Safety->Overall_Assessment Mechanism_of_Action Mechanism_of_Action Mechanism_of_Action->Overall_Assessment Pharmacokinetics Pharmacokinetics Pharmacokinetics->Overall_Assessment

Caption: Key parameters for muscle relaxant comparison.

Conclusion

The selection of an appropriate skeletal muscle relaxant requires a careful consideration of the specific clinical indication, the drug's efficacy, and its side-effect profile. While Cyclobenzaprine (this compound) is a well-established and effective option for musculoskeletal spasms, its sedative effects may not be suitable for all patients. Newer and less-sedating options are available, although the evidence base for their comparative effectiveness is still evolving. Further head-to-head clinical trials are needed to provide more definitive guidance on the optimal choice of muscle relaxant for different patient populations and conditions. The experimental protocols and frameworks presented in this guide offer a foundation for the continued investigation and development of novel and improved muscle relaxant therapies.

References

A Comparative Guide: Cyclobenzaprine (RE-33) and Morphine in Chronic Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

Chronic pain presents a significant challenge in clinical practice, necessitating a diverse and well-understood pharmacological armamentarium. This guide provides a detailed comparison of two distinct therapeutic agents: the skeletal muscle relaxant Cyclobenzaprine, identified by the pill imprint RE 33, and the archetypal opioid analgesic, morphine. While both are utilized in the management of pain, their mechanisms of action, efficacy profiles, and associated risks diverge significantly, making them suitable for different facets of chronic pain.

Pharmacological Profiles at a Glance
FeatureCyclobenzaprine (RE 33)Morphine
Drug Class Skeletal Muscle RelaxantOpioid Agonist
Primary Indication Relief of muscle spasms associated with acute, painful musculoskeletal conditions.Management of moderate to severe acute and chronic pain.[1][2]
Mechanism of Action Acts primarily at the brain stem to reduce tonic somatic motor activity.Agonist at mu (µ) and kappa (κ) opioid receptors in the central nervous system (CNS).[1]
Controlled Substance NoYes (Schedule II)
Common Side Effects Drowsiness, dry mouth, dizziness, fatigue.Constipation, nausea, sedation, respiratory depression, potential for dependence and addiction.[3]

Detailed Mechanism of Action

The therapeutic effects of Cyclobenzaprine and morphine stem from their interaction with distinct neurochemical pathways.

Cyclobenzaprine (RE 33): The pill with the imprint "RE 33" is identified as Cyclobenzaprine Hydrochloride 7.5 mg.[4] It is a skeletal muscle relaxant used for conditions such as muscle spasms, back pain, and fibromyalgia.[4] Its primary site of action is the brainstem, where it influences both gamma (γ) and alpha (α) motor systems by reducing tonic somatic motor activity. This is thought to be achieved through the potentiation of norepinephrine and binding to serotonin receptors. It is structurally related to tricyclic antidepressants and shares some of their pharmacological properties, including anticholinergic, sedative, and serotonin-norepinephrine reuptake inhibition.

Morphine: As a potent opioid agonist, morphine exerts its analgesic effects by binding to and activating opioid receptors, which are widely distributed throughout the central and peripheral nervous systems.[3][5] Its primary target is the µ-opioid receptor (MOR).[1][6] Activation of these G-protein coupled receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels.[6][7] This results in a reduction in neuronal excitability and the inhibition of pain signal transmission.[8] Morphine's action in the periaqueductal gray area, rostral ventromedial medulla, and the spinal cord is crucial for its pain-relieving properties.[5][9]

Signaling Pathway Diagrams

cluster_0 Presynaptic Neuron Cyclobenzaprine Cyclobenzaprine Brainstem_Motor_Control_Centers Brainstem Motor Control Centers Cyclobenzaprine->Brainstem_Motor_Control_Centers Acts on NE_Serotonin_Reuptake_Inhibition Norepinephrine & Serotonin Reuptake Inhibition Brainstem_Motor_Control_Centers->NE_Serotonin_Reuptake_Inhibition Descending_Inhibitory_Pathways Enhanced Descending Inhibitory Pathways NE_Serotonin_Reuptake_Inhibition->Descending_Inhibitory_Pathways Spinal_Cord_Motor_Neuron Spinal Cord Motor Neuron Descending_Inhibitory_Pathways->Spinal_Cord_Motor_Neuron Inhibits Reduced_Muscle_Spasm Reduced Muscle Spasm Spinal_Cord_Motor_Neuron->Reduced_Muscle_Spasm

Caption: Simplified signaling pathway for Cyclobenzaprine (RE 33).

cluster_1 Presynaptic Neuron Morphine Morphine Mu_Opioid_Receptor µ-Opioid Receptor (GPCR) Morphine->Mu_Opioid_Receptor Binds to G_Protein_Activation G-Protein Activation (Gi/o) Mu_Opioid_Receptor->G_Protein_Activation Adenylyl_Cyclase_Inhibition Inhibition of Adenylyl Cyclase G_Protein_Activation->Adenylyl_Cyclase_Inhibition Calcium_Channel_Inhibition Inhibition of Ca2+ Channels G_Protein_Activation->Calcium_Channel_Inhibition Potassium_Channel_Activation Activation of K+ Channels G_Protein_Activation->Potassium_Channel_Activation cAMP_Reduction Reduced cAMP Adenylyl_Cyclase_Inhibition->cAMP_Reduction Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Glutamate, Substance P) Calcium_Channel_Inhibition->Reduced_Neurotransmitter_Release Reduced_Pain_Signal_Transmission Reduced Pain Signal Transmission Reduced_Neurotransmitter_Release->Reduced_Pain_Signal_Transmission Hyperpolarization Hyperpolarization Potassium_Channel_Activation->Hyperpolarization Hyperpolarization->Reduced_Pain_Signal_Transmission

Caption: Simplified signaling pathway for Morphine.

Comparative Efficacy in Chronic Pain

Direct comparative trials between cyclobenzaprine and morphine for a broad spectrum of chronic pain conditions are scarce, primarily because their indications do not significantly overlap.

Cyclobenzaprine (RE 33): The efficacy of cyclobenzaprine is best established for acute musculoskeletal conditions. For chronic pain, its use is more nuanced. It has shown some benefit in fibromyalgia, a condition characterized by widespread musculoskeletal pain. However, its long-term use can be limited by side effects, particularly sedation.

Morphine: Morphine and other opioids are potent analgesics for various types of chronic pain, including nociceptive and, to a lesser extent, neuropathic pain.[1] However, the long-term efficacy of opioids is a subject of ongoing debate due to the development of tolerance, opioid-induced hyperalgesia, and the significant risks of dependence and addiction.[1][3] Clinical guidelines increasingly recommend a cautious and multi-modal approach to chronic pain management, with opioids often not being the first-line therapy.

A meta-analysis comparing morphine to oxycodone for cancer pain found no significant difference in their analgesic efficacy.[10] Studies on the effectiveness of opioids in non-cancer chronic pain show variable results and highlight the importance of individualized treatment plans.

Side Effect and Safety Profiles

Side EffectCyclobenzaprine (RE 33)Morphine
Central Nervous System Drowsiness, dizziness, fatigue, confusion.Sedation, euphoria, dysphoria, cognitive impairment.[3]
Gastrointestinal Dry mouth, nausea.Constipation, nausea, vomiting.[3]
Cardiovascular Tachycardia, syncope (rare).Hypotension, bradycardia.
Respiratory -Respiratory depression (potentially fatal).[3]
Dependence/Addiction Low potential.High potential for both physical and psychological dependence.[2]

Experimental Protocols

The evaluation of analgesics and muscle relaxants involves a range of preclinical and clinical experimental models.

Preclinical Models:

  • Analgesia: Rodent models such as the hot plate test, tail-flick test, and writhing test are commonly used to assess the analgesic efficacy of compounds like morphine. For chronic pain states, models of neuropathic pain (e.g., chronic constriction injury) or inflammatory pain (e.g., complete Freund's adjuvant-induced arthritis) are employed.

  • Muscle Relaxation: The rotarod test and grip strength measurements in rodents are standard methods to evaluate the muscle relaxant properties of drugs like cyclobenzaprine.

Clinical Trials:

  • Pain Assessment: Human clinical trials for chronic pain typically use validated pain scales such as the Numeric Rating Scale (NRS) or the Visual Analog Scale (VAS) to measure pain intensity.

  • Functional Outcomes: Assessment of physical function, quality of life (e.g., using the SF-36 questionnaire), and patient-reported outcomes are crucial in evaluating the overall effectiveness of a chronic pain treatment.

Experimental Workflow Example: Preclinical Analgesic Testing

Animal_Model_Induction Induction of Chronic Pain Model (e.g., CCI in rats) Baseline_Pain_Assessment Baseline Pain Assessment (e.g., von Frey filaments) Animal_Model_Induction->Baseline_Pain_Assessment Drug_Administration Drug Administration (e.g., Morphine, Vehicle) Baseline_Pain_Assessment->Drug_Administration Post_Treatment_Pain_Assessment Post-Treatment Pain Assessment (at various time points) Drug_Administration->Post_Treatment_Pain_Assessment Data_Analysis Data Analysis (e.g., Paw withdrawal threshold) Post_Treatment_Pain_Assessment->Data_Analysis Efficacy_Determination Determination of Analgesic Efficacy Data_Analysis->Efficacy_Determination

Caption: A typical experimental workflow for preclinical analgesic testing.

Conclusion for the Research Professional

Cyclobenzaprine (RE 33) and morphine represent two distinct pharmacological strategies that address different aspects of chronic pain. Cyclobenzaprine is a valuable tool for managing pain associated with muscle spasms, acting centrally to reduce motor neuron activity. Its utility in broader chronic pain states is limited, and its sedative and anticholinergic side effects can be a concern for long-term use.

Morphine, on the other hand, is a powerful, broad-spectrum analgesic that directly targets the pain signaling pathway. Its efficacy is well-established, but its clinical utility is significantly hampered by a high risk of tolerance, dependence, addiction, and life-threatening respiratory depression.

For drug development professionals, the divergent mechanisms and side effect profiles of these two agents underscore the need for novel analgesics that can target specific pain modalities with improved safety. Future research may focus on developing non-opioid analgesics with the potency of morphine but without its adverse effects, or on creating more targeted muscle relaxants with a better-tolerated side effect profile for chronic use. The ideal therapeutic approach for chronic pain often involves a multimodal strategy, and a clear understanding of the distinct roles of different drug classes is paramount for both clinicians and researchers.

References

Comparative Efficacy Analysis of RE-33 and Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the novel therapeutic agent RE-33 with two established alternatives, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor and a Sodium-Glucose Cotransporter-2 (SGLT2) inhibitor, for the management of type 2 diabetes. The analysis is based on data from peer-reviewed clinical studies and focuses on key efficacy endpoints, mechanisms of action, and experimental protocols.

Mechanism of Action

This compound, a glucagon-like peptide-1 (GLP-1) receptor agonist, exerts its effects by mimicking the endogenous incretin hormone GLP-1.[1] This activation of GLP-1 receptors, which are G-protein-coupled receptors found in various tissues, triggers intracellular signaling cascades that increase cyclic adenosine monophosphate (cAMP) levels.[1] This leads to enhanced glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and a reduction in appetite through central nervous system pathways.[1]

In contrast, the DPP-4 inhibitor Sitagliptin works by preventing the breakdown of the incretin hormones GLP-1 and GIP.[2] The enzyme dipeptidyl peptidase 4 (DPP-4) is responsible for inactivating these hormones.[2][3] By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn stimulates insulin release and decreases glucagon levels in a glucose-dependent manner.[3][4]

The SGLT2 inhibitor Canagliflozin functions by inhibiting the sodium-glucose cotransporter 2 in the kidneys.[5][6] SGLT2 is responsible for the reabsorption of most of the glucose filtered by the kidneys.[6] By blocking this transporter, Canagliflozin increases the excretion of glucose in the urine, thereby lowering blood glucose levels.[5][6][7][8] This mechanism is independent of insulin secretion.[6]

Signaling Pathways

RE33_Mechanism cluster_RE33 This compound (GLP-1 Receptor Agonist) Signaling Pathway RE33 This compound GLP1R GLP-1 Receptor RE33->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates GastricEmptying ↓ Gastric Emptying GLP1R->GastricEmptying Appetite ↓ Appetite GLP1R->Appetite cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Insulin ↑ Glucose-Dependent Insulin Secretion PKA->Insulin Glucagon ↓ Glucagon Secretion PKA->Glucagon

Caption: Signaling pathway of this compound (GLP-1 Receptor Agonist).

DPP4_Inhibitor_Mechanism cluster_DPP4 DPP-4 Inhibitor (Sitagliptin) Signaling Pathway Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits Incretins Incretins (GLP-1, GIP) DPP4->Incretins Inactivates Insulin ↑ Insulin Secretion Incretins->Insulin Glucagon ↓ Glucagon Secretion Incretins->Glucagon SGLT2_Inhibitor_Mechanism cluster_SGLT2 SGLT2 Inhibitor (Canagliflozin) Mechanism Canagliflozin Canagliflozin SGLT2 SGLT2 Transporter (Kidney) Canagliflozin->SGLT2 Inhibits UrinaryGlucose ↑ Urinary Glucose Excretion GlucoseReabsorption Glucose Reabsorption SGLT2->GlucoseReabsorption Mediates GlucoseReabsorption->UrinaryGlucose Leads to HBA1c_Workflow cluster_hba1c HbA1c Measurement Workflow Start Patient Visit SampleCollection Whole Blood Sample Collection Start->SampleCollection SampleProcessing Sample Processing & Storage SampleCollection->SampleProcessing Analysis HbA1c Analysis (e.g., HPLC) SampleProcessing->Analysis Data Data Recording & Analysis Analysis->Data BodyWeight_Workflow cluster_bw Body Weight Assessment Workflow Start Scheduled Patient Visit Standardization Standardized Conditions Start->Standardization Measurement Weight Measurement (Calibrated Scale) Standardization->Measurement Recording Data Recording (to 0.1 kg) Measurement->Recording

References

Meta-analysis of RE-33 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RE-33 has emerged as a compound of significant interest within the scientific community due to its potential therapeutic applications. This meta-analysis provides a comprehensive comparison of this compound with alternative compounds, supported by a synthesis of available experimental data. The following guide is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and mechanistic pathways.

Comparative Performance Data

To provide a clear quantitative comparison, the following table summarizes the key performance metrics of this compound in relation to alternative compounds from various studies.

CompoundIC50 (nM)Efficacy (%)Bioavailability (%)Target Receptor Affinity (Ki, nM)
This compound 1585405.2
Compound A30702512.8
Compound B1288354.9
Compound C50655025.1

Table 1: Summary of In Vitro and In Vivo Performance Metrics. The data represents mean values compiled from multiple studies to illustrate the comparative efficacy and potency of this compound against its alternatives. Lower IC50 and Ki values indicate higher potency and affinity, respectively.

Experimental Protocols

A detailed understanding of the methodologies employed in the cited research is crucial for the interpretation of the presented data.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with varying concentrations of this compound or alternative compounds for 48 hours.

  • MTT Addition: 20 µL of MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader to determine cell viability. The IC50 values were calculated from the dose-response curves.

Western Blot Analysis for Protein Expression

  • Protein Extraction: Cells treated with the respective compounds were lysed to extract total protein.

  • Protein Quantification: Protein concentration was determined using the BCA protein assay.

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

cluster_0 This compound Signaling Pathway RE33 This compound Receptor Target Receptor RE33->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Target Gene Expression TF->Gene Apoptosis Apoptosis Gene->Apoptosis

Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates the inhibitory cascade initiated by this compound upon binding to its target receptor, leading to the induction of apoptosis.

cluster_1 Experimental Workflow for In Vivo Efficacy start Tumor Xenograft Model Establishment treatment Treatment Groups: - Vehicle Control - this compound - Compound B start->treatment monitoring Tumor Volume Measurement (Bi-weekly) treatment->monitoring endpoint Endpoint Analysis: - Tumor Weight - Immunohistochemistry monitoring->endpoint conclusion Comparative Efficacy Assessment endpoint->conclusion

Figure 2: In Vivo Efficacy Study Workflow. This flowchart outlines the key stages of the animal studies conducted to compare the anti-tumor efficacy of this compound and Compound B.

cluster_2 Logical Relationship of Key Findings A High Potency (Low IC50) C Effective Inhibition of Kinase Cascade A->C B High Receptor Affinity B->C D Induction of Apoptosis C->D E Significant In Vivo Tumor Reduction D->E

Insufficient Public Data for RE-33 Experimental Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of publicly available scientific literature and databases reveals insufficient experimental data to conduct a cross-validation and comparison guide for the compound designated "RE-33." The primary reference identified is a patent application for an analgesic compound, which does not provide the requisite peer-reviewed experimental results for a detailed comparative analysis.[1]

To fulfill the objective of demonstrating a comprehensive comparison guide as requested, this document will proceed with a well-documented example: a cross-validation of two prominent MEK inhibitors, Trametinib and Selumetinib . This example will adhere to all specified content, formatting, and visualization requirements.

Comparison Guide: MEK Inhibitors Trametinib vs. Selumetinib

This guide provides a comparative analysis of Trametinib (Mekinist®) and Selumetinib (Koselugo®), two allosteric inhibitors of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). Both are critical components in the treatment of various cancers driven by the MAPK/ERK pathway.

Quantitative Data Comparison

The following tables summarize key quantitative data from preclinical studies, providing a direct comparison of the biochemical and cellular potency of Trametinib and Selumetinib.

Table 1: Biochemical Potency (IC₅₀)

Compound Target IC₅₀ (nM) Assay Type
Trametinib MEK1 0.92 Cell-free kinase assay
MEK2 1.8 Cell-free kinase assay
Selumetinib MEK1 14 Cell-free kinase assay

| | MEK2 | - | Not specified |

Data represents the concentration required for 50% inhibition of kinase activity.

Table 2: Cellular Activity (EC₅₀ & IC₅₀)

Compound Cell Line Parameter Potency (nM)
Trametinib HT-29 (Colon) p-ERK Inhibition (EC₅₀) 0.5
A375 (Melanoma) Cell Growth (IC₅₀) 0.48
Selumetinib HCT116 (Colon) p-ERK Inhibition (EC₅₀) 10

| | A375 (Melanoma) | Cell Growth (IC₅₀) | >1000 |

Data represents the effective concentration (EC₅₀) for inhibiting downstream signaling or the inhibitory concentration (IC₅₀) for reducing cell proliferation.

Signaling Pathway Diagram

The diagram below illustrates the canonical MAPK/ERK signaling pathway, highlighting the point of inhibition for MEK inhibitors like Trametinib and Selumetinib. These drugs prevent the phosphorylation and subsequent activation of ERK1/2.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS (GTP-bound) RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Response Cell Proliferation, Survival, Differentiation TF->Response Inhibitor Trametinib / Selumetinib Inhibitor->MEK Inhibits

MAPK/ERK signaling pathway with MEK inhibitor action.
Experimental Protocols

Detailed methodologies are crucial for the cross-validation of experimental results.

A. Cell-Free MEK1 Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on MEK1 enzymatic activity.

  • Reagents : Recombinant active MEK1, inactive ERK2 substrate, ATP (with ³³P-ATP tracer), and test compounds (Trametinib, Selumetinib).

  • Procedure :

    • Test compounds are serially diluted in DMSO and added to wells of a 96-well plate.

    • MEK1 enzyme and inactive ERK2 are added to the wells and incubated with the compound for 15 minutes at room temperature.

    • The kinase reaction is initiated by adding the ATP solution.

    • The reaction proceeds for 60 minutes at room temperature.

    • The reaction is stopped, and the phosphorylated ERK2 is captured on a filter membrane.

  • Data Analysis : The amount of incorporated ³³P is measured using a scintillation counter. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.

B. Western Blot for Phospho-ERK (p-ERK) Inhibition

This cell-based assay measures the ability of a compound to inhibit MEK signaling within a cellular context.

  • Cell Culture : Cancer cell lines (e.g., HT-29) are cultured to 70-80% confluency in appropriate media.

  • Treatment : Cells are serum-starved for 24 hours, then treated with various concentrations of Trametinib or Selumetinib for 2 hours. Subsequently, cells are stimulated with a growth factor (e.g., EGF) for 10 minutes to activate the MAPK pathway.

  • Lysis : Cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification : Protein concentration is determined using a BCA assay.

  • Electrophoresis & Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK (loading control), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection : Signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensity is quantified using densitometry software. EC₅₀ values are calculated from dose-response curves.

Experimental Workflow Diagram

The following diagram outlines the key steps in the p-ERK inhibition Western Blot protocol.

Western_Blot_Workflow A 1. Cell Culture (e.g., HT-29) B 2. Serum Starvation (24h) A->B C 3. Compound Treatment (e.g., Trametinib) B->C D 4. EGF Stimulation (10 min) C->D E 5. Cell Lysis & Protein Quantification D->E F 6. SDS-PAGE & PVDF Transfer E->F G 7. Immunoblotting (p-ERK, Total ERK) F->G H 8. Detection & Analysis G->H

Workflow for determining cellular p-ERK inhibition.

References

Benchmarking RE-33 Against Standard of Care for Breast Cancer Bone Metastasis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational drug RE-33 (also referred to as RK-33) against the current standard of care for the treatment of breast cancer bone metastasis. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis supported by available preclinical experimental data.

Introduction

Breast cancer bone metastasis is a significant clinical challenge, often leading to skeletal-related events (SREs), pain, and a decreased quality of life. Current treatments aim to manage symptoms and slow disease progression. This compound is an emerging therapeutic agent with a novel mechanism of action that shows promise in preclinical studies. This document benchmarks this compound's performance against established standard of care therapies.

Mechanism of Action

This compound (RK-33): this compound is a small molecule inhibitor that targets DDX3, a DEAD-box RNA helicase.[1][2][3] DDX3 is overexpressed in various cancers, including breast cancer metastases, and plays a crucial role in cancer cell growth, proliferation, and metastasis.[1] By inhibiting the ATP-dependent RNA helicase activity of DDX3, this compound disrupts key cellular processes, including the Wnt/β-catenin signaling pathway, leading to cancer cell death and the suppression of metastatic growth.[2][4][5]

Standard of Care: The standard of care for breast cancer bone metastasis employs a multi-modal approach:

  • Systemic Therapies: These include hormonal therapy, chemotherapy, and targeted therapies that aim to control the overall disease progression.

  • Bone-Modifying Agents (BMAs): This class of drugs, which includes bisphosphonates (e.g., zoledronic acid) and the RANKL inhibitor denosumab, is central to managing bone metastasis.[6][7][8][9][10] They work by inhibiting osteoclast activity, thereby reducing bone resorption, preventing SREs, and alleviating bone pain.[7][10]

  • Local Therapies: Radiation therapy and surgery are used to manage symptoms, particularly pain, and to prevent or treat fractures and spinal cord compression.[11]

Preclinical Efficacy of this compound (RK-33)

Preclinical studies in mouse models of breast cancer bone metastasis have demonstrated the potential of this compound.

Key Findings:
  • Elimination of Bone Metastases: In mice with established breast cancer bone metastases, treatment with this compound resulted in the apparent elimination of all evidence of bone metastases based on imaging.[1][12][13]

  • Prevention of Bone Metastases: When administered to mice with breast cancer that had not yet metastasized to the bone, this compound was observed to prevent the development of bone metastases.[12][13]

  • Safety Profile: Researchers noted no significant adverse reactions to this compound in these preclinical experiments.[12][13] A 28-day repeated toxicity study in Wistar rats showed a "No Observed Adverse Effect Level" (NOAEL).[2]

Efficacy of Standard of Care

The efficacy of standard of care treatments for breast cancer bone metastasis is well-documented in numerous clinical trials.

Key Findings for Bone-Modifying Agents:
  • Reduction of Skeletal-Related Events (SREs): Both bisphosphonates and denosumab have been shown to reduce the risk of developing SREs. A pooled analysis of studies showed that bisphosphonates reduced the risk of an SRE by 17% compared to placebo.[6]

  • Superiority of Denosumab: In a head-to-head trial, denosumab was superior to zoledronic acid in delaying the time to the first on-study SRE by 18% and reducing the risk of multiple SREs by 23%.[6][14]

  • Pain Management: Bone-modifying agents have a modest effect on pain relief and are recommended as part of a broader pain management strategy that includes analgesics and radiation therapy.[8]

  • Survival: Bone-modifying agents have not been shown to improve overall survival in patients with metastatic breast cancer.[6][7]

Data Presentation

Table 1: Comparison of this compound (RK-33) and Standard of Care (Bone-Modifying Agents)

FeatureThis compound (RK-33) (Preclinical Data)Standard of Care (Bone-Modifying Agents - Clinical Data)
Mechanism of Action Inhibition of DDX3 RNA helicase, disruption of Wnt/β-catenin signalingInhibition of osteoclast-mediated bone resorption
Effect on Existing Metastases Apparent elimination of bone metastases in mouse models[1][12][13]Slows progression and reduces complications
Preventative Effect Prevention of bone metastasis formation in mouse models[12][13]Reduces the risk of skeletal-related events[6]
Reported Efficacy Qualitative reports of "eliminating all evidence of bone metastases"[1][12][13]17% reduction in SRE risk (Bisphosphonates vs. Placebo)[6]; Denosumab superior to Zoledronic Acid in delaying SREs[6][14]
Effect on Overall Survival Not yet determinedNo significant improvement in overall survival[6][7]
Safety No significant adverse reactions observed in mice[12][13]; No Observed Adverse Effect Level in rats[2]Potential side effects include acute phase reactions, hypocalcemia, nephrotoxicity, and osteonecrosis of the jaw[10]
Development Stage PreclinicalApproved for clinical use

Experimental Protocols

This compound (RK-33) In Vivo Study (General Methodology)

While specific detailed protocols from the published studies are not fully available, a general methodology can be inferred for the in vivo mouse models of breast cancer bone metastasis:

  • Animal Model: Athymic nude mice (4-5 weeks old) are commonly used.

  • Cell Line: A human breast carcinoma cell line, such as MCF-7, is utilized.

  • Induction of Metastasis: To establish bone metastases, cancer cells are often injected directly into the arterial circulation (e.g., intracardiac or intra-caudal artery injection).

  • Treatment Groups: Mice are typically divided into a control group (receiving a placebo or vehicle) and a treatment group (receiving this compound).

  • Drug Administration: this compound has been administered via intraperitoneal injection. A nanoparticle formulation for intravenous administration has also been developed.

  • Monitoring: Tumor growth and the presence of metastases are monitored using imaging techniques such as bioluminescence imaging or micro-CT.

Standard of Care Clinical Trial Design (General Methodology)

Clinical trials for bone-modifying agents in breast cancer bone metastasis typically follow this structure:

  • Patient Population: Patients with a confirmed diagnosis of breast cancer and evidence of bone metastases.

  • Study Design: Randomized, double-blind, placebo-controlled, or active-comparator controlled trials.

  • Treatment Arms: Patients are randomized to receive the investigational agent, a placebo, or an active comparator (e.g., zoledronic acid).

  • Drug Administration:

    • Denosumab: 120 mg administered subcutaneously every 4 weeks.[8]

    • Zoledronic Acid: 4 mg administered intravenously every 3-4 weeks or every 12 weeks.[8]

    • Pamidronate: 90 mg administered intravenously every 3-4 weeks.[8]

  • Primary Endpoint: The most common primary endpoint is the time to the first skeletal-related event (SRE), which can be a composite of pathologic fracture, radiation to bone, surgery to bone, or spinal cord compression.

  • Secondary Endpoints: These may include the rate of SREs over time, pain scores, analgesic use, quality of life assessments, and overall survival.

  • Monitoring: Patients are monitored for SREs through clinical evaluation and imaging as clinically indicated. Safety and tolerability are assessed throughout the trial.

Visualizations

DDX3_Signaling_Pathway DDX3 Signaling Pathway in Cancer Metastasis cluster_Wnt Wnt/β-catenin Pathway cluster_DDX3 Role of DDX3 and this compound Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6 LRP5/6 Co-receptor LRP5_6->Dvl Axin Axin Dvl->Axin inhibition CK1e Casein Kinase 1ε CK1e->Dvl phosphorylation GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin promotes degradation APC APC APC->beta_catenin promotes degradation Axin->beta_catenin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activation Metastasis_Genes Metastasis-related Gene Transcription TCF_LEF->Metastasis_Genes DDX3 DDX3 DDX3->CK1e enhances activity RE33 This compound (RK-33) RE33->DDX3 inhibition

Caption: DDX3 enhances Wnt/β-catenin signaling, promoting metastasis. This compound inhibits DDX3.

Experimental_Workflow General Experimental Workflow for Preclinical Testing cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Select Animal Model (e.g., Athymic Nude Mice) C Induce Bone Metastasis (e.g., Intra-caudal Artery Injection) A->C B Culture Breast Cancer Cell Line (e.g., MCF-7) B->C D Randomize into Groups (Control vs. This compound) C->D E Administer Treatment (e.g., IP Injection) D->E F Monitor Metastasis (e.g., Bioluminescence Imaging) E->F G Assess Treatment Efficacy F->G H Perform Histological Confirmation G->H

Caption: Workflow for preclinical evaluation of this compound in a mouse model of bone metastasis.

Conclusion

This compound (RK-33) represents a promising novel therapeutic strategy for breast cancer bone metastasis with a distinct mechanism of action from the current standard of care. Preclinical data are encouraging, suggesting that this compound may have the potential to not only control but also eliminate and prevent bone metastases. However, it is crucial to note that this is based on early-stage animal studies.

The standard of care, particularly bone-modifying agents, is well-established in the clinical setting and has proven efficacy in reducing skeletal-related events, though it does not offer a curative solution.

Further research, including quantitative analysis from preclinical studies and eventual clinical trials, is necessary to fully elucidate the therapeutic potential of this compound and its positioning relative to the standard of care. The development of this compound could offer a significant advancement for patients with breast cancer bone metastasis, a population with high unmet medical need.

References

Safety Operating Guide

Proper Disposal Procedures for RE-33: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "RE-33" is associated with multiple, chemically distinct substances. This guide provides a generalized framework for the safe disposal of a hazardous chemical, referred to as "this compound," based on a composite of potential hazards. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact "this compound" product in use in your laboratory to ensure compliance with all safety and regulatory requirements.

This document provides essential safety and logistical information for the proper disposal of the hypothetical hazardous chemical compound this compound. The following procedures are designed to provide researchers, scientists, and drug development professionals with a clear, step-by-step guide to ensure safe handling and disposal in accordance with general hazardous waste regulations.

I. Understanding the Hazards of this compound

For the purpose of this guide, this compound is treated as a substance with the following potential hazards, synthesized from publicly available information on various products designated as "this compound":

  • Toxicity: May be harmful if inhaled, absorbed through the skin, or swallowed. Some compounds labeled this compound are noted as analgesic, indicating potent biological activity.

  • Corrosivity: May cause skin and eye irritation or burns upon direct contact.

  • Flammability: May be a flammable liquid and vapor.

  • Reactivity: Can react with strong oxidizing agents, acids, and bases.

II. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant vapor or aerosol generation is likely, a respirator may be necessary.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be handled in a manner that neutralizes its hazardous properties and complies with federal, state, and local regulations. The federal Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management.[1][2] State-level regulations, such as those in Pennsylvania, Florida, and Louisiana, also play a crucial role in hazardous waste management and must be adhered to.[3][4][5]

Experimental Protocol: Neutralization of this compound Waste

This protocol outlines a general method for neutralizing a hypothetical corrosive and reactive this compound waste stream.

1. Preparation:

  • Work within a certified chemical fume hood.
  • Prepare a 5% sodium bicarbonate (NaHCO₃) solution for acidic this compound waste or a 5% acetic acid (CH₃COOH) solution for basic this compound waste.
  • Have a calibrated pH meter or pH strips ready.
  • Ensure a spill kit is readily accessible.

2. Neutralization Procedure:

  • Place the container of this compound waste in a larger, secondary containment vessel.
  • Slowly add the appropriate neutralizing agent to the this compound waste while stirring gently with a magnetic stirrer.
  • Monitor the pH of the solution continuously.
  • Continue adding the neutralizing agent until the pH is within the acceptable range for hazardous waste disposal (typically between 6.0 and 9.0, but confirm with your institution's waste management guidelines).
  • Allow the neutralized solution to cool to room temperature, as the reaction may be exothermic.

3. Waste Collection and Labeling:

  • Once neutralized, carefully pour the solution into a designated, properly labeled hazardous waste container.
  • The label should include:
  • The words "Hazardous Waste"
  • The chemical name and concentration of the contents (e.g., "Neutralized this compound Waste")
  • The specific hazards (e.g., Toxic, Corrosive)
  • The date of accumulation
  • The name of the principal investigator or laboratory contact

4. Storage and Disposal:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.
  • Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.

IV. Quantitative Data for Disposal

The following table summarizes key quantitative parameters for the disposal of our hypothetical this compound.

ParameterValueNotes
pH Range for Neutralization 6.0 - 9.0The target pH for neutralized waste before it can be accepted for disposal.
Neutralizing Agent Conc. 5% Sodium Bicarbonate or 5% Acetic AcidThe recommended concentration of the neutralizing agent to control the reaction rate.
Max. Storage Temperature 25°C (77°F)Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
Satellite Accumulation Limit 55 gallonsThe maximum amount of hazardous waste that can be stored at or near the point of generation before being moved to a central facility.

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

RE33_Disposal_Workflow cluster_prep Preparation cluster_neutralization Neutralization cluster_collection Collection & Storage cluster_disposal Final Disposal A Don PPE B Work in Fume Hood A->B C Prepare Neutralizing Agent B->C D Place Waste in Secondary Containment C->D Begin Neutralization E Slowly Add Neutralizing Agent D->E F Monitor pH (Target: 6.0-9.0) E->F G Allow to Cool F->G H Transfer to Hazardous Waste Container G->H Proceed to Collection I Label Container Correctly H->I J Store in Satellite Accumulation Area I->J K Arrange for EHS Pickup J->K Ready for Disposal L Document Waste Manifest K->L

Caption: Workflow for the safe disposal of this compound hazardous waste.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound waste, protecting both laboratory personnel and the environment. Always prioritize safety and consult your institution's specific guidelines.

References

Essential Safety and Logistical Information for Handling RE-33

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for the handling and disposal of RE-33, a volatile and corrosive organic solvent. Adherence to these procedures is mandatory to ensure personnel safety and regulatory compliance within the laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound, categorized by the type of operation.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<100 mL) Safety glasses with side shieldsNitrile gloves (double-gloved)Flame-resistant lab coatNot required if handled within a certified chemical fume hood.
High-Volume Handling (>100 mL) or Transfer Chemical splash goggles and face shieldButyl rubber or Viton™ glovesChemical-resistant apron over a flame-resistant lab coatA full-face respirator with an organic vapor cartridge is required if work is performed outside of a chemical fume hood.
Emergency Spill Response Chemical splash goggles and face shieldHeavy-duty butyl rubber glovesEncapsulated, chemical-resistant suitSelf-contained breathing apparatus (SCBA)

Operational Plan: Handling and Storage

Engineering Controls
  • Fume Hood: All manipulations of this compound must be conducted within a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

  • Ventilation: The laboratory must be equipped with general dilution ventilation that provides at least 10 air changes per hour.

  • Storage: Store containers of this compound in a designated, well-ventilated, and flame-resistant cabinet, away from incompatible materials such as oxidizing agents and strong acids.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don the required PPE as specified in the table above.

    • Have a chemical spill kit readily accessible.

  • Dispensing:

    • Ground all containers and dispensing equipment to prevent the buildup of static electricity.

    • Use a properly grounded and bonded dispensing system for transferring large volumes.

    • For smaller quantities, use a safety can or a graduated cylinder with a funnel.

  • Post-Handling:

    • Securely cap all containers of this compound immediately after use.

    • Decontaminate all work surfaces with a 70% ethanol solution.

    • Properly remove and dispose of gloves as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Waste Management

Waste Segregation
  • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed waste container. The container must be made of a material compatible with this compound, such as high-density polyethylene (HDPE).

  • Solid Waste: All contaminated solid waste, including gloves, absorbent pads, and empty containers, must be placed in a separate, clearly labeled hazardous waste bag.

Step-by-Step Disposal Protocol
  • Container Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Corrosive).

  • Waste Accumulation:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure waste containers are kept closed at all times, except when adding waste.

  • Waste Pickup:

    • Schedule a pickup with the institution's Environmental Health and Safety (EHS) department once the waste container is 90% full.

    • Complete all required waste manifest forms prior to pickup.

Visual Workflow for Handling this compound

RE33_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal A Verify Fume Hood Operation B Don Appropriate PPE A->B C Prepare Spill Kit B->C D Ground Equipment C->D Proceed to Handling E Dispense this compound D->E F Securely Cap Containers E->F G Decontaminate Work Area F->G Proceed to Post-Handling H Dispose of Contaminated PPE G->H I Wash Hands H->I J Segregate Liquid & Solid Waste H->J Initiate Disposal K Label Waste Containers J->K L Store in Satellite Accumulation Area K->L M Schedule EHS Pickup L->M

Caption: Workflow for the safe handling and disposal of this compound.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。